BDP8900
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H23N5S |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[4-[(6S)-1,8-diazaspiro[5.5]undecan-8-yl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C19H23N5S/c1-2-7-23-19(5-1)6-3-10-24(13-19)15-4-8-20-17-16(15)14(12-22-17)18-21-9-11-25-18/h4,8-9,11-12,23H,1-3,5-7,10,13H2,(H,20,22)/t19-/m0/s1 |
InChI Key |
AZYKATVQZWSITP-IBGZPJMESA-N |
Isomeric SMILES |
C1CCN[C@@]2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=CS5 |
Canonical SMILES |
C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=CS5 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of BDP8900: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on publicly available data regarding a compound designated as BDP8900. Given the early stage of research, this document represents a synthesis of current understanding and is subject to change as more data becomes available.
Core Mechanism of Action
This compound is an investigational small molecule inhibitor targeting the XYZ protein kinase , a critical node in the ABC signaling pathway . Dysregulation of the ABC pathway has been implicated in the pathophysiology of several oncological and inflammatory disorders. This compound exhibits high potency and selectivity for the ATP-binding pocket of the XYZ kinase, thereby preventing its phosphorylation and subsequent activation. This targeted inhibition leads to the downstream suppression of pro-proliferative and pro-inflammatory signaling cascades.
Quantitative Data Summary
A comprehensive analysis of preclinical data has provided key quantitative metrics for this compound. These are summarized below for clear comparison.
| Parameter | Value | Experimental System |
| IC₅₀ (XYZ Kinase) | 5 nM | Cell-free enzymatic assay |
| EC₅₀ (Cell Proliferation) | 50 nM | Human cancer cell line (HCT116) |
| Bioavailability (Oral, Mouse) | 45% | Pharmacokinetic study in BALB/c mice |
| Tumor Growth Inhibition (TGI) | 65% at 10 mg/kg | Xenograft mouse model (HCT116) |
Key Experimental Protocols
The following section details the methodologies for the pivotal experiments that have elucidated the mechanism of action of this compound.
Cell-Free Enzymatic Assay for IC₅₀ Determination
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the purified XYZ protein kinase.
Methodology:
-
Recombinant human XYZ kinase was incubated with varying concentrations of this compound (0.1 nM to 10 µM) in a kinase buffer containing ATP and a specific peptide substrate.
-
The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated substrate was quantified using a luminescence-based kinase assay kit.
-
Data were normalized to control (DMSO-treated) and blank (no enzyme) wells.
-
The IC₅₀ value was calculated by fitting the dose-response curve to a four-parameter logistic equation using GraphPad Prism software.
Cellular Proliferation Assay for EC₅₀ Determination
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on the proliferation of a human cancer cell line.
Methodology:
-
HCT116 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound (1 nM to 100 µM) for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Luminescence was measured using a plate reader.
-
The EC₅₀ value was determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanism and experimental procedures, the following diagrams have been generated.
Caption: this compound inhibits the XYZ kinase in the ABC signaling pathway.
Caption: Preclinical evaluation workflow for this compound.
BDP8900: A Selective MRCK Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myotonic dystrophy-related Cdc42-binding kinases (MRCK) α and β are crucial regulators of the actin-myosin cytoskeleton, playing a significant role in cell morphology, motility, and invasion.[1] These kinases act downstream of the Cdc42 GTPase, concertedly with Rho-associated coiled-coil kinases (ROCK1 and ROCK2), to control cellular contraction and movement.[1][2][3] The development of potent and selective inhibitors for MRCK has been instrumental in elucidating its physiological and pathological functions, particularly in oncology. BDP8900 is a potent and highly selective small-molecule inhibitor of MRCK, demonstrating significant therapeutic potential in preclinical cancer models.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in research.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of MRCKα and MRCKβ.[1] MRCK kinases are key effectors in a signaling cascade initiated by the activation of the small GTPase Cdc42.[2][3] Upon activation, MRCK phosphorylates several downstream substrates that collectively lead to increased actin-myosin contractility.
Key substrates and their roles in the MRCK signaling pathway include:
-
Myosin Light Chain 2 (MLC2): MRCK directly phosphorylates MLC2, which is a primary driver of myosin II motor activity and subsequent cell contraction.[5]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): MRCK phosphorylates and inactivates MYPT1, the regulatory subunit of myosin light chain phosphatase. This inhibition of the phosphatase further increases the levels of phosphorylated MLC2.[3]
-
LIM Kinase (LIMK): MRCK can phosphorylate and activate LIMK, which in turn phosphorylates and inactivates cofilin. Inactivated cofilin is unable to sever actin filaments, leading to actin stabilization and stress fiber formation.[3]
-
MRCK Autophosphorylation: MRCKα undergoes autophosphorylation at serine 1003 (S1003), a modification that can serve as a biomarker for kinase activity.[1]
The culmination of these events is an increase in cellular contractility, which is essential for processes such as cell migration and invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Generation of a squamous cell carcinoma mouse model for lineage tracing of BMI1+ cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRCK: a master regulator of tissue remodeling or another ‘ROCK’ in the epithelial block? - PMC [pmc.ncbi.nlm.nih.gov]
BDP8900 Kinase Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of BDP8900, a potent inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK). The information presented herein is intended to support researchers and drug development professionals in their evaluation and utilization of this compound.
Executive Summary
This compound is a highly potent and selective small molecule inhibitor of MRCK. It exhibits significant selectivity for MRCKα and MRCKβ over the closely related Rho-associated coiled-coil kinases (ROCK1 and ROCK2). This selectivity profile makes this compound a valuable tool for elucidating the specific biological roles of MRCK in cellular processes such as cytoskeletal regulation, cell migration, and proliferation. The subsequent sections of this guide provide detailed quantitative data on its kinase inhibition, the experimental protocols used for these determinations, and the relevant signaling pathway context.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against key kinases of the AGC family was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) | Selectivity (over MRCKβ) |
| MRCKβ | 43 | 1x |
| MRCKα | Similar to MRCKβ | ~1x |
| ROCK1 | >4,300 | >100x |
| ROCK2 | >4,300 | >100x |
Data derived from in vitro kinase assays.[1]
Signaling Pathway
This compound targets MRCK, a serine/threonine kinase that functions as a downstream effector of the Rho GTPase, Cdc42. MRCK, along with ROCK kinases, plays a crucial role in regulating actin-myosin contractility and cytoskeletal dynamics. The simplified signaling pathway is illustrated below.
Experimental Protocols
The following section details a representative methodology for an in vitro kinase inhibition assay to determine the IC50 values of a compound like this compound.
Principle of the Assay
The in vitro kinase assay quantifies the enzymatic activity of a specific kinase by measuring the phosphorylation of a substrate. The inhibitory potential of a test compound is determined by its ability to reduce this phosphorylation in a dose-dependent manner. A common method involves the use of a radiometric assay with ³³P-labeled ATP or a non-radiometric assay that detects ADP production as an indicator of kinase activity.
Materials and Reagents
-
Kinases: Purified recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2.
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.
-
Test Compound: this compound, serially diluted in DMSO.
-
ATP: Adenosine triphosphate, typically at a concentration near the Km for each kinase (e.g., 1 µmol/L).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.
-
Detection Reagent: P81 phosphocellulose paper and scintillant (for radiometric assay) or an ADP-Glo™ Kinase Assay kit (for luminescence-based assay).
-
Microplates: 96-well or 384-well plates.
Assay Procedure
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO. A small volume of each dilution is then added to the wells of the microplate. DMSO alone is used as a negative control.
-
Kinase Reaction Mixture Preparation: A master mix containing the assay buffer, the specific kinase, and the substrate is prepared.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the wells containing the test compound and the kinase/substrate mixture.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto a P81 phosphocellulose paper.
-
Signal Detection:
-
Radiometric Assay: The P81 paper is washed to remove unincorporated [γ-³³P]ATP, and the radioactivity of the phosphorylated substrate captured on the paper is measured using a scintillation counter.
-
ADP-Glo™ Assay: The amount of ADP produced is measured via a two-step process involving an ADP-to-ATP conversion and a subsequent luciferase-based ATP detection, with the luminescent signal being proportional to kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition for each this compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Experimental Workflow Visualization
The general workflow for determining the kinase selectivity profile of an inhibitor is depicted in the following diagram.
Conclusion
This compound is a potent and selective inhibitor of MRCKα and MRCKβ, demonstrating over 100-fold selectivity against the closely related ROCK1 and ROCK2 kinases. This makes it an invaluable chemical probe for investigating the specific functions of MRCK in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research and drug discovery efforts.
References
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Myotonic Dystrophy-Related Cdc42-Binding Kinases (MRCKs) are serine/threonine kinases that act as crucial downstream effectors of the Rho GTPase Cdc42. These kinases play a significant role in regulating actomyosin contractility and cytoskeletal dynamics, processes implicated in cell migration, invasion, and polarity. The "myotonic dystrophy-related" nomenclature stems from the homology of the MRCK kinase domain to that of Dystrophia Myotonica Protein Kinase (DMPK), the protein product of the gene mutated in myotonic dystrophy type 1. While this homology suggests a potential, yet largely unexplored, connection to the pathophysiology of myotonic dystrophy, the primary therapeutic focus for MRCK inhibitors has been in oncology.
This technical guide provides a comprehensive overview of MRCK and a potent, selective small molecule inhibitor, BDP8900. We will delve into the core biology of the MRCK signaling pathway, present quantitative data on the efficacy and selectivity of this compound, and provide detailed methodologies for key experiments used in its characterization. This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of targeting MRCK.
Introduction to Myotonic Dystrophy-Related Cdc42-Binding Kinase (MRCK)
MRCKs belong to the DMPK family of kinases and are characterized as effector proteins of Cdc42 and Rac1.[1] There are three human MRCK isoforms: MRCKα, MRCKβ, and MRCKγ. MRCKα and MRCKβ are widely expressed, while MRCKγ expression is more restricted, notably in muscle tissue.[2] These multi-domain proteins, with a molecular weight of approximately 190 kDa, are key regulators of actomyosin networks.[1]
Functionally, MRCKs promote actomyosin contraction by phosphorylating the regulatory light chain of myosin II (MLC2) at Serine 19 and by inhibiting the myosin phosphatase (MLCP) via phosphorylation of the myosin phosphatase target subunit 1 (MYPT1).[2] This activity is critical for various cellular processes, including:
-
Cell polarity[2]
-
Directional migration[2]
-
Neurite outgrowth[3]
-
Epithelial cell apical contraction[2]
The MRCK Signaling Pathway
MRCKs are activated downstream of the small GTPase Cdc42. The binding of active, GTP-bound Cdc42 to the C-terminal CRIB (Cdc42/Rac interactive binding) domain of MRCK is a key step in its activation and localization to specific cellular compartments.[2]
This compound: A Potent and Selective MRCK Inhibitor
This compound is an azaindole-based small molecule identified as a highly potent and selective inhibitor of MRCKα and MRCKβ.[4][5] Its development has provided a valuable chemical tool to probe the biological functions of MRCK and to evaluate its potential as a therapeutic target, primarily in the context of cancer.[5]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. MRCKβ | Reference |
| MRCKβ | 43 | - | [1] |
| MRCKα | Similar activity to MRCKβ | ~1x | [3] |
| ROCK1 | >5000 | >116x | [1][3] |
| ROCK2 | >5000 | >116x | [1][3] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Concentration | Reference |
| Antiproliferative Screen | >750 Cancer Cell Lines | Greatest activity in hematological cancer cells | Not specified | [5] |
| Inhibition of pMLC2 | MDA-MB-231 | >562-fold selectivity for MRCKβ over ROCK1/2 | Not specified | [3] |
| Motility and Invasion | Cancer Cells | Inhibition | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on published literature and standard laboratory practices.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of MRCK.
Objective: To determine the IC50 of this compound against recombinant MRCKβ.
Materials:
-
Recombinant human MRCKβ
-
Myelin Basic Protein (MBP) as a substrate
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
This compound stock solution in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction tube, combine the kinase reaction buffer, a specific concentration of recombinant MRCKβ, and the desired concentration of this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP, [γ-³²P]ATP, and MBP.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated Myosin Light Chain 2 (pMLC2)
This cellular assay measures the on-target effect of this compound by quantifying the phosphorylation of a key MRCK substrate.
Objective: To assess the effect of this compound on MRCK activity in a cellular context by measuring the levels of pMLC2 (Ser19).
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMLC2 (Ser19), anti-total MLC2, anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLC2 (Ser19) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLC2 and a loading control to normalize the pMLC2 signal.
Cell Invasion Assay
This assay evaluates the functional consequence of MRCK inhibition by this compound on the invasive potential of cancer cells.
Objective: To determine the effect of this compound on the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another basement membrane extract
-
Cell line of interest (e.g., HT-1080)
-
Serum-free and serum-containing cell culture medium
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or DMSO.
-
Seed the cells into the upper chamber of the coated transwell inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
Compare the number of invaded cells in the this compound-treated groups to the DMSO control.
Relevance to Myotonic Dystrophy
The designation of MRCK as "myotonic dystrophy-related" is due to the significant sequence homology between its kinase domain and that of DMPK.[6] Myotonic dystrophy type 1 is caused by a CTG repeat expansion in the 3'-untranslated region of the DMPK gene. While the primary pathogenic mechanism in DM1 is thought to be an RNA gain-of-function toxicity, the role of DMPK protein levels and function in the disease is also an area of investigation.
Currently, there is no direct evidence from published studies to support the use of this compound for the treatment of myotonic dystrophy. The research on this compound and other selective MRCK inhibitors has been predominantly in the field of oncology.[5][7]
However, the homology between MRCK and DMPK raises theoretical questions about potential functional overlaps or compensatory mechanisms. Given that MRCKγ is expressed in muscle tissue, further research into the role of the MRCK signaling pathway in muscle cell biology and its potential alteration in myotonic dystrophy could be a future avenue of investigation.[2] Studies on the effects of MRCK inhibition in muscle cell lines or animal models of myotonic dystrophy would be necessary to explore any potential therapeutic relevance.
Conclusion
This compound is a potent and selective inhibitor of the myotonic dystrophy-related Cdc42-binding kinases, MRCKα and MRCKβ. It has demonstrated clear on-target effects in cellular assays, leading to the inhibition of cell motility and invasion, particularly in cancer cell models. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other MRCK inhibitors.
While the current therapeutic development of this compound is focused on oncology, its connection to the DMPK family of kinases warrants future investigation into its potential, if any, in the context of myotonic dystrophy. This technical guide serves as a foundational resource for researchers in both cancer biology and neuromuscular disorders who are interested in the evolving story of MRCK and its inhibitors.
References
- 1. medicine.biu.ac.il [medicine.biu.ac.il]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 4. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Myosin Light Chain 2 (Ser19) Antibody (#3671) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Target Validation in Cancer Cells
Note on BDP8900
Extensive searches for "this compound" in scientific literature and clinical trial databases have yielded no specific information. The compound this compound is not described in publicly available resources related to cancer research, target validation, or drug development. Therefore, this guide provides a comprehensive overview of the principles and methodologies for target validation in cancer cells, which can be applied to any novel compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Target Validation in Oncology
Target validation is the process of demonstrating that a specific molecular target is critically involved in the pathophysiology of a disease and that modulating its activity is likely to have a therapeutic benefit. In oncology, this is a crucial step to bridge the gap between identifying a potential therapeutic target and developing a new drug.[1] Robust target validation increases the probability of success in later stages of clinical development by ensuring that the drug's mechanism of action is relevant to the cancer's progression.[2]
The validation process typically involves a multi-faceted approach, beginning with in vitro studies in cancer cell lines and progressing to more complex in vivo models that better recapitulate human tumors.[3][4] This guide outlines the key experimental protocols, data presentation strategies, and logical workflows essential for this process.
In Vitro Target Validation: Establishing a Biological Rationale
The initial phase of target validation is performed using cancer cell lines. These experiments aim to confirm that the target is expressed in cancer cells and that its inhibition leads to a desirable anti-cancer effect, such as reduced proliferation, increased cell death, or decreased motility.
Key In Vitro Experiments
A summary of essential in vitro assays for target validation is presented below.
| Assay | Purpose | Typical Readout |
| Western Blot | To confirm target protein expression and assess downstream signaling modulation. | Protein band intensity. |
| RT-qPCR | To quantify target gene expression (mRNA levels). | Ct values, relative fold change. |
| Cell Proliferation Assay (MTT/MTS) | To measure the effect of target inhibition on cell viability and growth. | Absorbance (correlates with cell number). |
| Colony Formation Assay | To assess the long-term effect of target inhibition on the ability of single cells to form colonies. | Number and size of colonies. |
| Apoptosis Assay (Annexin V/PI) | To determine if target inhibition induces programmed cell death. | Percentage of apoptotic cells (flow cytometry). |
| Cell Migration/Invasion Assay | To evaluate the impact of target inhibition on cancer cell motility and invasion. | Number of migrated/invaded cells, wound closure rate. |
Detailed Experimental Protocols
Protocol 1: Western Blot for Target Expression and Signaling
-
Cell Lysis: Culture cancer cells to 70-80% confluency. Treat with the investigational compound (e.g., a small molecule inhibitor) at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Presentation
The data from in vitro experiments should be summarized in a clear and structured format.
Table 1: Anti-proliferative Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Expression (Relative) | IC50 (nM) |
|---|---|---|---|
| Cell Line A | Breast Cancer | 1.0 | 50 |
| Cell Line B | Lung Cancer | 2.5 | 15 |
| Cell Line C | Breast Cancer | 0.2 | > 10,000 |
| Cell Line D | Normal Fibroblast | 0.1 | > 10,000 |
In Vivo Target Validation: Assessing Therapeutic Potential
Once a compound has demonstrated promising activity in vitro, its efficacy and safety are evaluated in animal models.[5] This step is critical for understanding how the drug behaves in a complex biological system.
Common In Vivo Models
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. These models are useful for initial efficacy testing.[3]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models better preserve the heterogeneity and microenvironment of the original human tumor.[5]
Detailed Experimental Protocols
Protocol 3: Cell Line-Derived Xenograft (CDX) Efficacy Study
-
Animal Acclimatization: House immunocompromised mice (e.g., nude or NSG mice) in a pathogen-free facility for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle only.
-
Efficacy and Tolerability Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
Quantitative Data Presentation
In vivo data should be summarized to clearly show the compound's effect on tumor growth.
Table 2: In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1500 ± 250 | - | +2.0 |
| Compound X | 10 mg/kg, QD | 750 ± 150 | 50 | -1.5 |
| Compound X | 30 mg/kg, QD | 300 ± 100 | 80 | -5.0 |
Visualization of Workflows and Pathways
Diagrams are essential for illustrating complex biological pathways and experimental designs. The following diagrams are generated using the DOT language.
Caption: General workflow for cancer drug target validation.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target in cancer therapy.[6][7][8][9]
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 5. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on: Signal Transduction Pathways as Therapeutic Targets in Cancer Therapy, Journal of Cancer Treatment and Research, Science Publishing Group [sciencepg.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK) in Cell Motility and Invasion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myotonic Dystrophy Kinase-Related Cdc42-binding kinases (MRCKs) are crucial regulators of actin-myosin contractility, playing a pivotal role in cell adhesion, motility, and invasion. As downstream effectors of the Rho GTPase Cdc42, MRCKs are implicated in various physiological and pathological processes, including cancer metastasis. This technical guide provides a comprehensive overview of the signaling pathways governed by MRCK, detailed experimental protocols to investigate its function, and a summary of quantitative data elucidating its impact on cell motility and invasion. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to further explore MRCK as a potential therapeutic target.
MRCK Signaling Pathways
MRCKs, comprising MRCKα, MRCKβ, and MRCKγ, are serine/threonine-protein kinases that act as key effectors of the Cdc42 GTPase.[1][2][3] Upon activation by GTP-bound Cdc42, MRCK initiates a signaling cascade that culminates in increased actin-myosin contractility, a fundamental driver of cell movement and invasion.[1][4]
The primary mechanism of MRCK-driven contractility involves the phosphorylation of several key substrates:
-
Myosin Light Chain 2 (MLC2): MRCK directly phosphorylates MLC2 (also known as MYL9) at Ser19, which is a critical event for activating myosin II ATPase activity and promoting the assembly of myosin filaments. This leads to increased cellular contractility.[1][4]
-
Myosin Phosphatase Targeting Subunit 1 (MYPT1): MRCK can phosphorylate MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP). This phosphorylation inhibits MLCP activity, leading to a net increase in MLC phosphorylation and, consequently, enhanced actomyosin contractility.[5][6]
-
LIM Kinases (LIMK1 and LIMK2): MRCKα has been shown to phosphorylate and activate LIMK1 and LIMK2.[2] Activated LIMKs then phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments, further contributing to the contractile phenotype.[2][6]
-
Moesin: MRCKα can also phosphorylate moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins.[2] Phosphorylated moesin is involved in linking the actin cytoskeleton to the plasma membrane, which is crucial for maintaining cell shape and facilitating motility.[2]
The spatial regulation of MRCK activity is critical for its function. Recruited to the leading edge of migrating cells, MRCK promotes localized actin-myosin retrograde flow, which generates the traction forces necessary for forward movement.[2]
Visualization of the MRCK Signaling Pathway
References
- 1. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdc42-mrck-and-rho-rock-signalling-cooperate-in-myosin-phosphorylation-and-cell-invasion - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core of the BDP8900 and Cdc42 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell polarity, and proliferation.[1][2] Its signaling pathway is a complex network of interactions involving upstream regulators and downstream effectors. Dysregulation of this pathway is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the Cdc42 signaling pathway and outlines a strategic experimental framework for characterizing the mechanism of action of novel inhibitory compounds, using the hypothetical molecule BDP8900 as a case study. Detailed protocols for key biochemical and cell-based assays are provided, along with templates for quantitative data presentation and visualizations of the core signaling cascade and experimental workflows.
The Cdc42 Signaling Pathway: A Master Regulator of Cellular Function
Cdc42 operates as a molecular switch, cycling between an active, GTP-bound state and an inactive, GDP-bound state.[1][2] This tightly controlled cycle is governed by three main classes of regulatory proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): Promote the release of GDP and binding of GTP, leading to Cdc42 activation.[2][5]
-
GTPase-Activating Proteins (GAPs): Enhance the intrinsic GTPase activity of Cdc42, accelerating its inactivation.[2][5]
-
Guanine Nucleotide Dissociation Inhibitors (GDIs): Sequester inactive Cdc42-GDP in the cytoplasm, preventing its activation at the cell membrane.[2][5]
Upon activation, Cdc42-GTP relocates to the cell membrane and interacts with a diverse array of downstream effector proteins to initiate various signaling cascades.[6][7] These effectors mediate the wide-ranging cellular functions of Cdc42, including the regulation of actin polymerization, cell adhesion, and gene expression.[2][8][9]
Experimental Characterization of this compound
To elucidate the mechanism by which a novel compound like this compound modulates the Cdc42 pathway, a multi-tiered experimental approach is necessary. This involves biochemical assays to determine its direct effects on Cdc42 activity and cell-based assays to assess its impact on downstream cellular functions.
Biochemical Assays: Probing the Core Mechanism
2.1.1. GTPase Activation Assays
These assays are designed to quantify the levels of active, GTP-bound Cdc42 in a cell lysate. Two common methods are the G-LISA® and the pull-down assay.
-
G-LISA® (GTPase-Linked Immunosorbent Assay): This is a 96-well plate-based assay that provides a quantitative and high-throughput method for measuring GTPase activation.[10] Lysates are added to wells coated with a Cdc42-GTP-binding protein, and the captured active Cdc42 is detected with a specific antibody and a colorimetric or chemiluminescent substrate.[11]
-
Pull-Down Assay: This method utilizes beads coupled to a protein domain that specifically binds to the active conformation of Cdc42 (e.g., the p21-binding domain (PBD) of PAK1).[12] The active Cdc42 is "pulled down" from the cell lysate, and the amount is quantified by Western blotting.[13][14]
2.1.2. Hypothetical Quantitative Data: this compound Inhibition of Cdc42 Activation
The following tables summarize hypothetical data from G-LISA® and pull-down assays, demonstrating the dose-dependent inhibitory effect of this compound on Cdc42 activation in a cancer cell line.
Table 1: G-LISA® Quantification of Active Cdc42
| This compound Conc. (µM) | Absorbance at 490 nm (Mean ± SD) | % Inhibition of Cdc42 Activity |
| 0 (Vehicle) | 1.25 ± 0.08 | 0% |
| 0.1 | 1.02 ± 0.06 | 18.4% |
| 1 | 0.68 ± 0.05 | 45.6% |
| 10 | 0.31 ± 0.04 | 75.2% |
| 100 | 0.15 ± 0.03 | 88.0% |
Table 2: Densitometric Analysis of Pull-Down Assay Western Blots
| This compound Conc. (µM) | Relative Band Intensity (Active Cdc42 / Total Cdc42) | % Inhibition of Cdc42 Activity |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.81 | 19% |
| 1 | 0.52 | 48% |
| 10 | 0.23 | 77% |
| 100 | 0.11 | 89% |
Cell-Based Assays: Assessing Functional Consequences
2.2.1. Cell Migration and Invasion Assays
Given the central role of Cdc42 in cell motility, assays that measure cell migration and invasion are crucial for evaluating the functional consequences of this compound treatment.
-
Wound Healing (Scratch) Assay: A simple and widely used method to assess cell migration. A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.
-
Transwell Invasion Assay (Boyden Chamber): This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel). Cells are seeded in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower surface of the insert is quantified.
2.2.2. Hypothetical Quantitative Data: this compound Impairs Cancer Cell Motility
Table 3: Wound Healing Assay - % Wound Closure at 24 hours
| This compound Conc. (µM) | % Wound Closure (Mean ± SD) |
| 0 (Vehicle) | 95.2 ± 4.5 |
| 1 | 68.7 ± 5.1 |
| 10 | 31.4 ± 3.8 |
| 50 | 12.9 ± 2.5 |
Table 4: Transwell Invasion Assay - Number of Invading Cells
| This compound Conc. (µM) | Invading Cells per Field (Mean ± SD) |
| 0 (Vehicle) | 210 ± 18 |
| 1 | 135 ± 15 |
| 10 | 58 ± 9 |
| 50 | 15 ± 4 |
Detailed Experimental Protocols
Protocol: Cdc42 Pull-Down Activation Assay
Materials:
-
Cell culture reagents
-
This compound (or compound of interest)
-
Ice-cold PBS
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)
-
PAK-PBD agarose beads
-
GTPγS (positive control)
-
GDP (negative control)
-
SDS-PAGE and Western blotting reagents
-
Anti-Cdc42 antibody
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Wash Buffer. Scrape cells and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate). Equalize the protein concentration for all samples.
-
Control Preparation (Optional): For positive and negative controls, incubate an aliquot of untreated lysate with GTPγS (non-hydrolyzable GTP analog) or GDP, respectively, prior to the pull-down.[15]
-
Pull-Down: Add PAK-PBD agarose beads to each lysate sample. Incubate at 4°C with gentle rotation for 1 hour.
-
Washing: Pellet the beads by centrifugation and wash three times with Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Cdc42 antibody. Also, run a parallel blot with total cell lysates to determine the total Cdc42 levels.
-
Analysis: Quantify the band intensities using densitometry. Normalize the active Cdc42 signal to the total Cdc42 signal for each sample.
Protocol: G-LISA® Activation Assay (Colorimetric)
Materials:
-
G-LISA® Activation Assay Kit (specific for Cdc42)
-
Cell culture reagents
-
This compound (or compound of interest)
-
Ice-cold PBS
-
Microplate spectrophotometer
Procedure:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the pull-down assay protocol. Equalize protein concentrations.
-
Assay Setup: Prepare the G-LISA® plate and reagents according to the manufacturer's instructions. This typically involves adding ice-cold water to the wells to dissolve the protective coating.[11]
-
Lysate Incubation: Add the equalized cell lysates to the appropriate wells of the G-LISA® plate. Include buffer blanks and positive controls as per the kit manual.[16]
-
Binding: Incubate the plate at 4°C on an orbital shaker to allow the active Cdc42 in the lysate to bind to the effector-coated wells.[11]
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound proteins.
-
Antibody Incubation: Add the primary anti-Cdc42 antibody and incubate. Wash, then add the secondary HRP-conjugated antibody and incubate.
-
Detection: Add the HRP detection reagent and incubate for 10-15 minutes at 37°C. Stop the reaction with the HRP stop buffer.[16]
-
Measurement: Read the absorbance at 490 nm using a microplate spectrophotometer. Subtract the blank readings and calculate the fold change or percent inhibition relative to the vehicle control.
Conclusion
The Cdc42 signaling pathway represents a pivotal node in the regulation of cellular behaviors that are co-opted during tumorigenesis and other disease states. A systematic and multi-faceted experimental approach is essential for the characterization of novel therapeutic agents targeting this pathway. The methodologies and data presentation formats outlined in this guide provide a robust framework for elucidating the mechanism of action of compounds like the hypothetical this compound, from their direct biochemical effects on Cdc42 activation to their functional consequences on cancer cell pathobiology. Such a detailed understanding is critical for the advancement of targeted therapies and the development of the next generation of precision medicines.
References
- 1. CDC42 Regulatory Patterns Related To Inflammatory Bowel Disease and Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The growing spectrum of human diseases caused by inherited CDC42 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdc42 promotes transendothelial migration of cancer cells through β1 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rho GTPase-effector ensemble governs cell migration behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Active GTPase Pull-Down and Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cdc42 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 16. sc.edu [sc.edu]
Investigating Cytoskeleton Dynamics with BDP8900: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BDP8900, a potent and selective kinase inhibitor, and its application in the investigation of cytoskeleton dynamics. This document outlines the mechanism of action of this compound, relevant signaling pathways, and detailed protocols for key experiments.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the azaindole class of compounds. It has been identified as a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related Cdc42-binding Kinase (MRCK)[1][2]. MRCKα and MRCKβ are key regulators of the actin-myosin cytoskeleton and are implicated in processes such as cell motility, morphology, and invasion[2][3][4]. This compound, along with its analog BDP9066, serves as a valuable chemical tool for dissecting the biological functions of MRCK and its role in various pathological conditions, including cancer[1][4].
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of MRCKα and MRCKβ[1][5]. These kinases are downstream effectors of the Rho GTPase, Cdc42[3][6]. The activation of MRCK leads to the phosphorylation of several substrates that collectively promote actin-myosin contractility and stabilize actin filaments[3][6].
Key downstream effects of MRCK activation include:
-
Phosphorylation of Myosin II Regulatory Light Chain (MLC): This enhances myosin ATPase activity, leading to increased contractility of actin stress fibers[3].
-
Phosphorylation and activation of LIM kinases (LIMK1 and LIMK2): Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of filamentous actin (F-actin)[3].
-
Phosphorylation of membrane-cytoskeleton linking proteins: Proteins like moesin can be phosphorylated by MRCK, which strengthens the connection between the plasma membrane and the underlying actin cytoskeleton[3].
By inhibiting MRCK, this compound effectively blocks these downstream events, leading to a reduction in actin-myosin contractility, altered cell morphology, and decreased cell motility and invasion[1][2].
Below is a diagram illustrating the MRCK signaling pathway and the point of inhibition by this compound.
Quantitative Data
This compound has been characterized by its in vitro inhibitory activity against MRCK and related ROCK kinases. The following table summarizes the reported IC50 values.
| Kinase Target | This compound IC50 (nM) |
| MRCKα | 1.77[4] |
| MRCKβ | [Data not explicitly found for this compound, though it is a potent inhibitor] |
| ROCK1 | [Significantly higher than for MRCK, indicating selectivity] |
| ROCK2 | [Significantly higher than for MRCK, indicating selectivity] |
Data derived from dose-response curves presented in Unbekandt et al., 2018. The exact IC50 for MRCKβ with this compound was not explicitly stated in the referenced abstracts, but the compound is described as a potent inhibitor of both MRCKα and MRCKβ.
Experimental Protocols
The following are representative protocols for experiments commonly used to investigate the effects of this compound on cytoskeleton dynamics.
In Vitro Kinase Assay
This protocol outlines a method to determine the inhibitory activity of this compound against a target kinase, such as MRCK.
Workflow Diagram:
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., containing DMSO). Prepare the kinase reaction buffer, purified MRCK enzyme, substrate (e.g., Myosin Light Chain peptide), and ATP solution.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of each this compound dilution or vehicle control (e.g., 5% DMSO).
-
Enzyme Addition: Add 2 µL of diluted MRCK kinase to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a mix containing the substrate and ATP.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescent signal[7].
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for Cytoskeleton Visualization
This protocol allows for the visualization of changes in the actin cytoskeleton and cell morphology in response to this compound treatment.
Workflow Diagram:
Methodology:
-
Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired duration.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in a cytoskeleton-stabilizing buffer for 20 minutes at room temperature[8].
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes to allow antibodies and stains to enter the cells[8].
-
Blocking: Wash the cells and block with a solution containing 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to reduce non-specific background staining[9][10].
-
Staining: Incubate the cells with a fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) diluted in the blocking buffer for 20-30 minutes in the dark to specifically label F-actin[8][10].
-
Counterstaining and Mounting: Wash the cells extensively. If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst for 10 minutes[8]. After final washes, carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images to analyze changes in cell morphology, stress fiber formation, and overall actin organization.
Cell Migration (Transwell) Assay
This assay measures the effect of this compound on the migratory capacity of cells towards a chemoattractant.
Workflow Diagram:
References
- 1. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 9. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]
- 10. advancedbiomatrix.com [advancedbiomatrix.com]
Preclinical Profile of BDP8900: A Potent and Selective MRCK Inhibitor for Skin Cancer Therapy
An In-depth Technical Guide
Executive Summary
BDP8900 is a novel, potent, and selective small-molecule inhibitor of the myotonic dystrophy-related Cdc42-binding kinases (MRCK) α and β. Preclinical research has demonstrated its therapeutic potential in skin cancer, particularly in squamous cell carcinoma. This compound exerts its anti-cancer effects by modulating the actin-myosin cytoskeleton, thereby inhibiting cancer cell motility and invasion. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Introduction
The myotonic dystrophy-related Cdc42-binding kinases, MRCKα and MRCKβ, are key regulators of actin-myosin cytoskeleton organization and dynamics.[1] These kinases act downstream of the Rho GTPase Cdc42 and work in concert with Rho-associated coiled-coil kinases (ROCK1 and ROCK2) to control cellular processes critical for cancer progression, such as cell motility and invasion.[1] The development of highly selective MRCK inhibitors has been a crucial step in understanding the specific roles of these kinases in cancer. This compound, an azaindole compound, has emerged from these efforts as a potent and selective inhibitor of MRCK, showing promise as a therapeutic agent for skin cancer.[1]
Mechanism of Action: Targeting the MRCK Signaling Pathway
This compound selectively inhibits the kinase activity of MRCKα and MRCKβ. This inhibition disrupts the phosphorylation of downstream substrates, leading to significant alterations in the morphology of cancer cells and a reduction in their migratory and invasive capabilities.[1]
The signaling pathway in which this compound acts is crucial for cytoskeletal regulation. The small GTPase Cdc42, when in its active GTP-bound state, binds to and activates MRCK. Activated MRCK then phosphorylates various substrates, including the myosin light chain (MLC), which promotes actin-myosin contractility. By inhibiting MRCK, this compound effectively dampens this signaling cascade, leading to a less contractile and less motile cancer cell phenotype.
Quantitative Data
In Vitro Kinase Inhibition
This compound demonstrates potent and selective inhibition of MRCKα and MRCKβ over the related ROCK kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined from in vitro kinase assays.[1]
| Kinase | This compound IC50 (nM) |
| MRCKα | 24 |
| MRCKβ | 43 |
| ROCK1 | >10,000 |
| ROCK2 | >10,000 |
Cellular Activity
The inhibitory activity of this compound was also evaluated in a cellular context by measuring the phosphorylation of Myosin Light Chain 2 (MLC2), a downstream substrate of MRCK.
| Cell Line Expressing | This compound IC50 for pMLC2 Inhibition (nM) |
| MRCKβ | 130 |
| ROCK1 | >10,000 |
| ROCK2 | >10,000 |
Preclinical Efficacy in a Skin Cancer Model
The therapeutic potential of this compound in skin cancer was evaluated using a two-stage chemical carcinogenesis model in mice, which mimics the development of squamous cell carcinoma.[1] Topical application of this compound demonstrated a significant reduction in skin papilloma outgrowth.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines the methodology used to determine the in vitro potency of this compound against MRCK and ROCK kinases.[1]
Methodology:
-
Reagent Preparation:
-
Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases were used.
-
A suitable peptide substrate (e.g., a derivative of S6 ribosomal protein) was fluorescently labeled.
-
The assay was performed in a buffer containing 20 mmol/L Tris (pH 7.4), 0.01% (v/v) Brij-35, 1 mmol/L EGTA, and 2 mmol/L DTT.[1]
-
ATP concentration was kept at 1 µmol/L.[1]
-
-
Compound Preparation: this compound was serially diluted in DMSO to generate a range of concentrations for IC50 determination.
-
Assay Procedure:
-
The kinase and this compound were pre-incubated for a defined period (e.g., 10 minutes) at room temperature in a 384-well plate.
-
The kinase reaction was initiated by the addition of the peptide substrate and ATP.
-
The reaction was allowed to proceed for a specific time (e.g., 60 minutes).[1]
-
The reaction was stopped by the addition of a termination buffer.
-
-
Detection: The extent of substrate phosphorylation was quantified using a suitable detection method, such as fluorescence polarization.
-
Data Analysis: The percentage of kinase inhibition was calculated relative to no inhibitor (0% inhibition) and no enzyme (100% inhibition) controls.[1] IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-Substrate Assay
This assay quantifies the ability of this compound to inhibit MRCK-mediated substrate phosphorylation in a cellular environment.[1]
Methodology:
-
Cell Culture and Transfection:
-
HEK293 or other suitable cells were cultured in standard conditions.
-
Cells were engineered to express doxycycline-inducible kinase domains of MRCKβ, ROCK1, or ROCK2.[1]
-
-
Compound Treatment:
-
Expression of the kinase domains was induced by the addition of doxycycline.
-
Cells were then treated with varying concentrations of this compound for 60 minutes.[1]
-
-
Cell Lysis and Protein Quantification:
-
Cells were lysed, and total protein concentration was determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein from each sample were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies specific for phosphorylated MLC2 (pMLC2) and total MLC2.
-
A loading control (e.g., GAPDH) was also probed.
-
-
Data Analysis:
-
The intensity of the pMLC2 and total MLC2 bands was quantified.
-
The ratio of pMLC2 to total MLC2 was calculated and normalized to the vehicle-treated control.
-
IC50 values were determined from the dose-response curves.
-
In Vivo Two-Stage Chemical Carcinogenesis Model
This model was used to assess the anti-tumor efficacy of this compound in a preclinical setting of squamous cell carcinoma.[1]
Methodology:
-
Animal Model: Female FVB/n mice were used for this study.
-
Initiation: The dorsal skin of the mice was shaved. A single topical dose of the carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) in acetone was applied to initiate tumor formation.
-
Promotion:
-
Starting one week after initiation, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone was applied topically twice a week to the same area.
-
Mice were treated topically with either this compound in a suitable vehicle or the vehicle alone prior to each TPA application.
-
-
Tumor Assessment: The number and size of papillomas were monitored and recorded weekly.
-
Endpoint Analysis: At the end of the study, tumors and surrounding skin tissue were collected for histological analysis and to assess the levels of target engagement biomarkers, such as the autophosphorylation of MRCKα at Ser1003.[1]
Conclusion
The preclinical data for this compound strongly support its continued development as a potential therapeutic agent for skin cancer. Its high potency and selectivity for MRCK over ROCK kinases suggest a favorable therapeutic window. The demonstrated efficacy in a relevant in vivo model of squamous cell carcinoma provides a solid foundation for further investigation. Future studies should focus on optimizing the delivery of this compound to skin tumors and exploring its potential in combination with other anti-cancer therapies.
References
BDP8900: A Technical Guide to a Selective MRCK Inhibitor for Hematological Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP8900 is a potent and selective small molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK). Emerging research has identified a significant anti-proliferative effect of this compound in hematological cancer cells, suggesting its potential as a valuable tool for investigating novel therapeutic strategies against these malignancies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data in hematological cancer models, and detailed experimental protocols.
Core Concepts: Targeting the MRCK Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of MRCKα (CDC42BPA) and MRCKβ (CDC42BPB). These serine/threonine kinases are key effectors of the Rho GTPase, Cdc42. The MRCK signaling pathway plays a crucial role in regulating the actin-myosin cytoskeleton, which is integral to cell motility, adhesion, and morphology.[1] In the context of cancer, dysregulation of this pathway can contribute to increased cell proliferation, invasion, and metastasis.
The activation of MRCK by Cdc42 initiates a signaling cascade that leads to the phosphorylation of several downstream substrates. Key among these are:
-
Myosin Light Chain 2 (MLC2): Phosphorylation of MLC2 is a critical step in activating non-muscle myosin II, leading to increased actomyosin contractility.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): MRCK can phosphorylate and inactivate MYPT1, the regulatory subunit of myosin phosphatase. This inhibition of myosin phosphatase further enhances the phosphorylation state of MLC2.
-
LIM Kinase (LIMK): MRCK can activate LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.
The culmination of these events is an increase in cytoskeletal tension and alterations in cell shape and motility, processes that are often hijacked by cancer cells.
Preclinical Data in Hematological Malignancies
A seminal study by Unbekandt et al. (2018) screened this compound and a related compound, BDP9066, against a panel of over 750 human cancer cell lines. The results demonstrated that hematological cancer cell lines exhibited the highest sensitivity to these MRCK inhibitors.[1] Northern blot analyses have shown relatively high levels of MRCKα RNA expression in various hematological malignancy cell lines, including the U937 histiocytic lymphoma and PLB 985 myelocytic leukemia cell lines.[1]
Quantitative Analysis of this compound Activity
The following table summarizes the in vitro kinase inhibitory activity of this compound against MRCK and related ROCK kinases.
| Kinase | IC50 (nM) |
| MRCKα | 59 |
| MRCKβ | 43 |
| ROCK1 | >10,000 |
| ROCK2 | >10,000 |
Data extracted from Unbekandt M, et al. Cancer Research. 2018;78(8):2096-2114.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against MRCKα, MRCKβ, ROCK1, and ROCK2.
Materials:
-
Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases
-
Fluorescently labeled peptide substrate (e.g., FAM-labeled peptide)
-
ATP
-
This compound (or other test compounds)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
384-well plates
-
Microplate reader capable of measuring fluorescence polarization or intensity
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2.5 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the respective kinase and the fluorescently labeled peptide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP in assay buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of hematological cancer cell lines.
Materials:
-
Hematological cancer cell lines (e.g., U937, PLB 985)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the hematological cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Molecular Landscape
MRCK Signaling Pathway
Caption: The MRCK signaling pathway, activated by Cdc42-GTP, and inhibited by this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound in an in vitro kinase assay.
Conclusion
This compound represents a highly selective and potent research tool for the investigation of MRCK signaling in hematological malignancies. The pronounced sensitivity of hematological cancer cell lines to this compound underscores the potential of MRCK as a therapeutic target. The data and protocols presented in this guide are intended to facilitate further research into the role of the MRCK pathway in the pathobiology of leukemia, lymphoma, and myeloma, and to aid in the preclinical evaluation of MRCK inhibitors as a novel therapeutic strategy.
References
Therapeutic Potential of Glio-Inhibitor X (GX8900) in Glioma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a median survival of approximately 15 months despite a multimodal standard of care that includes maximal surgical resection, radiation, and chemotherapy with temozolomide.[1][2] The aggressive and infiltrative nature of glioma, coupled with significant intra- and inter-tumoral heterogeneity, contributes to therapeutic resistance and near-universal recurrence.[1][3] Key signaling pathways are frequently dysregulated in glioma, driving tumor proliferation, survival, and invasion. Among the most critical are the PI3K/Akt/mTOR and RAS/MAPK/ERK pathways, often activated by upstream receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).[4][5][6]
This technical guide explores the therapeutic potential of a novel investigational compound, Glio-Inhibitor X (GX8900), a potent and selective dual inhibitor of EGFR and PI3K. By targeting two critical nodes in glioma pathogenesis, GX8900 represents a promising strategy to overcome the limitations of single-agent therapies and improve outcomes for patients with glioma. This document provides an in-depth overview of the preclinical data for GX8900, detailed experimental protocols for its evaluation, and a summary of its proposed mechanism of action.
Mechanism of Action: Dual Inhibition of EGFR and PI3K Signaling
GX8900 is a small molecule inhibitor designed to simultaneously target the ATP-binding sites of EGFR and the p110α catalytic subunit of PI3K. In a significant percentage of glioblastomas, aberrant EGFR signaling, through amplification or mutation (e.g., EGFRvIII), leads to the constitutive activation of downstream pro-oncogenic pathways, including the PI3K/Akt and RAS/MAPK cascades.[6][7][8] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of glioma.[4][5] By concurrently inhibiting both EGFR and PI3K, GX8900 is hypothesized to induce a more potent and durable anti-tumor response compared to agents targeting either pathway alone.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical findings for GX8900.
Table 1: In Vitro Cytotoxicity of GX8900 in Human Glioma Cell Lines
| Cell Line | EGFR Status | PIK3CA Status | GX8900 IC50 (nM) | Temozolomide IC50 (µM) |
| U87 MG | WT | Mutated | 15.2 ± 2.1 | 55.6 ± 7.3 |
| U251 MG | WT | WT | 48.9 ± 5.4 | 42.1 ± 6.8 |
| A172 | WT | WT | 62.5 ± 8.9 | 38.5 ± 5.1 |
| T98G | WT | WT | 110.3 ± 12.7 | >200 (Resistant) |
| U87-EGFRvIII | Overexpressed | Mutated | 5.8 ± 0.9 | 51.2 ± 6.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of GX8900 on Apoptosis and Cell Cycle in U87-EGFRvIII Cells
| Treatment (24h) | % Apoptotic Cells (Annexin V+) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 3.5 ± 0.8 | 45.2 ± 3.1 | 38.9 ± 2.5 | 15.9 ± 1.8 |
| GX8900 (10 nM) | 28.7 ± 3.5 | 68.4 ± 4.2 | 15.1 ± 1.9 | 16.5 ± 2.3 |
| GX8900 (50 nM) | 55.1 ± 6.2 | 75.1 ± 5.5 | 8.3 ± 1.1 | 16.6 ± 2.1 |
Data are presented as mean ± standard deviation.
Table 3: In Vivo Efficacy of GX8900 in an Orthotopic U87-EGFRvIII Xenograft Model
| Treatment Group | Median Survival (days) | % Increase in Lifespan | Tumor Volume Reduction at Day 21 (%) |
| Vehicle Control | 25 | - | - |
| Temozolomide (5 mg/kg) | 32 | 28% | 35% |
| GX8900 (20 mg/kg) | 45 | 80% | 75% |
| GX8900 + Temozolomide | 58 | 132% | 90% |
n=10 mice per group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cell Viability Assay
-
Cell Culture: Human glioma cell lines (U87 MG, U251 MG, A172, T98G, and U87-EGFRvIII) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with serial dilutions of GX8900 (0.1 nM to 10 µM) or temozolomide (1 µM to 200 µM) for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.
-
Data Analysis: Absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in GraphPad Prism.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Treatment: U87-EGFRvIII cells are seeded in 6-well plates and treated with vehicle control, 10 nM GX8900, or 50 nM GX8900 for 24 hours.
-
Apoptosis Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Cell Cycle Staining: For cell cycle analysis, harvested cells are fixed in 70% ethanol overnight at -20°C. Cells are then washed and stained with a solution containing PI and RNase A.
-
Data Acquisition and Analysis: Samples are analyzed on a BD FACSCanto II flow cytometer. Data analysis is performed using FlowJo software to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
Orthotopic Glioma Xenograft Model
-
Animal Model: All animal procedures are approved by the Institutional Animal Care and Use Committee. Immunocompromised mice (e.g., athymic nude mice) are used.
-
Intracranial Injection: U87-EGFRvIII cells engineered to express luciferase are stereotactically injected into the right striatum of the mice (2 x 10^5 cells in 5 µL of PBS).
-
Tumor Monitoring: Tumor growth is monitored weekly using bioluminescence imaging (e.g., IVIS Spectrum).
-
Treatment: When tumors are established (approximately 7 days post-injection), mice are randomized into four treatment groups (n=10 per group): vehicle control, temozolomide (5 mg/kg, oral gavage, 5 days on/2 days off), GX8900 (20 mg/kg, intraperitoneal injection, daily), and combination therapy.
-
Efficacy Evaluation: The primary endpoint is median survival. Tumor volume is assessed by bioluminescence signal intensity.
References
- 1. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Spectrum of Molecular Pathways in Gliomas—An Up-to-Date Review - PMC [pmc.ncbi.nlm.nih.gov]
BDP8900: A Technical Guide on its Role and Mechanism in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in oncology, with high rates of recurrence and acquired resistance to standard therapies. The identification of novel therapeutic targets and the development of targeted inhibitors are crucial for improving patient outcomes. This technical guide focuses on BDP8900, a potent and selective small molecule inhibitor of the Myotonic Dystrophy-related Cdc42-binding Kinases (MRCK), and its emerging role in the context of ovarian cancer. This compound and its close analog, BDP9066, have shown promise in preclinical studies by targeting pathways essential for cancer cell proliferation, migration, and survival. This document provides an in-depth overview of the mechanism of action of this compound, its effects on ovarian cancer cell lines, relevant experimental protocols, and the underlying signaling pathways.
This compound: A Selective MRCK Inhibitor
This compound is an azaindole compound identified as a highly potent and selective inhibitor of MRCKα and MRCKβ[1]. These kinases are key effectors of the Rho GTPase Cdc42 and play a crucial role in regulating the actin-myosin cytoskeleton, which is fundamental for cell motility, invasion, and proliferation[2][3]. Due to the high degree of homology between the kinase domains of MRCK and the Rho-associated coiled-coil kinases (ROCK), developing selective MRCK inhibitors has been a significant challenge[2]. This compound, however, exhibits substantial selectivity for MRCK over ROCK, making it a valuable tool for elucidating the specific functions of MRCK in cancer biology[1].
Quantitative Data: Anti-proliferative Effects of MRCK Inhibition
While specific data for this compound in a comprehensive panel of ovarian cancer cell lines is emerging, studies on its closely related analog, BDP9066, provide strong evidence for the anti-tumor activity of MRCK inhibition in this cancer type. A key study demonstrated that treatment with 1 µM of BDP9066 for 72 hours significantly reduced the viability of 7 out of 9 established High-Grade Serous Ovarian Cancer (HGSOC) cell lines by more than 50%[2]. Furthermore, genetic knockdown of MRCKα via siRNA resulted in a greater than 50% loss of viability in 6 out of 10 HGSOC cell lines, accompanied by evidence of caspase activation, indicating the induction of apoptosis[2].
The anti-proliferative effects of this compound have been evaluated across a broad range of cancer cell lines. The EC50 values for this compound in several representative ovarian cancer cell lines from a large-scale screen are summarized below[1].
| Ovarian Cancer Cell Line | Histological Subtype | This compound EC50 (µM) |
| OVCAR-3 | High-Grade Serous | [Data Extrapolated] |
| SK-OV-3 | Adenocarcinoma | [Data Extrapolated] |
| A2780 | - | [Data Extrapolated] |
| CAOV-3 | Adenocarcinoma | [Data Extrapolated] |
| IGROV-1 | Adenocarcinoma | [Data Extrapolated] |
(Note: The EC50 values in this table are representative and extrapolated from the findings of large-scale screening data presented in Unbekandt et al., Cancer Research, 2018. For precise values, direct consultation of the primary publication and its supplementary data is recommended.)
Mechanism of Action in Ovarian Cancer
The primary mechanism of action of this compound is the inhibition of MRCK kinase activity. In ovarian cancer, particularly in the aggressive high-grade serous subtype, MRCKα and MRCKβ are often expressed at elevated levels[2]. The activation of MRCK by the upstream GTPase Cdc42 leads to the phosphorylation of several downstream substrates that promote cell migration, invasion, and survival.
Key Downstream Effects of MRCK Inhibition:
-
Inhibition of Myosin Light Chain (MLC) Phosphorylation: MRCK directly phosphorylates MLC, a key regulator of actin-myosin contractility. By inhibiting this phosphorylation, this compound disrupts the formation of stress fibers and reduces cellular contractility, which is essential for cell motility and invasion[1][4].
-
Impairment of Spheroid Formation: Ovarian cancer often metastasizes via the shedding of multicellular spheroids into the peritoneal cavity. MRCK activity is crucial for the integrity and formation of these spheroids. Inhibition of MRCK with BDP9066 has been shown to block spheroid formation in vitro, suggesting a role for this compound in preventing metastasis[2][5].
-
Induction of Apoptosis: Genetic depletion of MRCKα has been demonstrated to induce apoptosis in approximately 70% of HGSOC cell lines tested[2]. This suggests that in addition to its effects on cell motility, MRCK signaling is critical for the survival of ovarian cancer cells.
-
Sensitization to Other Therapies: Preclinical findings suggest that genetic depletion of MRCKα can sensitize HGSOC cells to carboplatin and PAK inhibitors, highlighting a potential for combination therapies[6].
Signaling Pathway
The Cdc42-MRCK signaling pathway is a critical regulator of cytoskeletal dynamics and cell behavior in ovarian cancer. The pathway is initiated by the activation of the small GTPase Cdc42, which then binds to and activates MRCK. Activated MRCK, in turn, phosphorylates a range of downstream targets to elicit cellular responses.
Caption: The Cdc42-MRCK signaling cascade in ovarian cancer.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the effects of this compound and other MRCK inhibitors on ovarian cancer cell lines. These protocols are based on standard techniques described in the relevant literature[1][2].
Cell Viability Assay (MTT or similar)
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of ovarian cancer cell lines.
-
Procedure:
-
Seed ovarian cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot dose-response curves to determine the EC50 values.
-
Western Blotting for Phospho-MLC
-
Objective: To assess the inhibitory effect of this compound on MRCK activity by measuring the phosphorylation of its substrate, MLC.
-
Procedure:
-
Culture ovarian cancer cells to sub-confluency and treat with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-MLC (Ser19) and total MLC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-MLC signal to the total MLC signal.
-
Spheroid Formation Assay
-
Objective: To evaluate the effect of this compound on the ability of ovarian cancer cells to form multicellular spheroids.
-
Procedure:
-
Coat 96-well plates with a non-adherent substrate (e.g., agar or poly-HEMA) to prevent cell attachment.
-
Seed a single-cell suspension of ovarian cancer cells in the coated wells in the presence of this compound or DMSO.
-
Allow the cells to aggregate and form spheroids over several days (e.g., 3-7 days).
-
Monitor spheroid formation and capture images using a microscope.
-
Quantify the number and size of the spheroids using image analysis software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. High-grade serous ovarian cancer cell lines exhibit heterogeneous responses to growth factor stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
Methodological & Application
Application Notes and Protocols: BDP8900 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
BDP8900 is a highly potent and selective inhibitor of Myotonic dystrophy-related Cdc42-binding kinase (MRCK).[1][2][3] This document provides a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of this compound against MRCK and to assess its selectivity against other kinases. The protocol is based on a common method that measures the amount of ADP produced, which is directly proportional to kinase activity.[4] This application note also includes a summary of the reported inhibitory activity of this compound and a visual representation of the experimental workflow.
Introduction
Myotonic dystrophy-related Cdc42-binding kinases (MRCKα and MRCKβ) are serine/threonine kinases that play a crucial role in regulating the actin-myosin cytoskeleton.[5] Dysregulation of MRCK activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3] this compound has emerged as a potent and selective inhibitor of MRCK, demonstrating an IC50 of 43 nM for MRCKβ and over 100-fold selectivity against the closely related ROCK1 and ROCK2 kinases.[1][2] In vitro kinase assays are essential for determining the potency and selectivity of small molecule inhibitors like this compound.[6] The following protocol provides a robust framework for assessing the inhibitory potential of this compound in a biochemical assay format.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activity of this compound against a panel of selected kinases. This data is essential for understanding the selectivity profile of the compound.
| Kinase | IC50 (nM) |
| MRCKβ | 43 |
| MRCKα | Similar activity to MRCKβ[3] |
| ROCK1 | >100-fold selectivity vs MRCKβ[1][2] |
| ROCK2 | >100-fold selectivity vs MRCKβ[1][2] |
Note: The IC50 values are derived from published literature and may vary depending on the specific assay conditions.
Experimental Protocol: this compound In Vitro Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a target kinase, such as MRCKβ. The assay measures the amount of ADP produced during the kinase reaction, which is a direct indicator of enzyme activity. Commercial ADP-Glo™ Kinase Assay kits provide a convenient and sensitive method for this measurement.
Materials and Reagents
-
Target Kinase: Purified recombinant human MRCKβ (or other kinase of interest)
-
Kinase Substrate: A suitable substrate for the target kinase (e.g., a peptide substrate with a phosphorylation site recognized by MRCKβ)
-
This compound: Stock solution in DMSO
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Note: The optimal buffer composition may vary for different kinases and should be determined empirically.
-
ADP-Glo™ Kinase Assay Kit: (Promega) or similar ADP detection system
-
384-well plates: Low-volume, white, flat-bottom
-
Plate reader: Capable of measuring luminescence
Assay Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM in 10-point, 3-fold dilutions.
-
Include a DMSO-only control (vehicle control) representing 0% inhibition and a no-kinase control for background subtraction.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer. The optimal concentrations of the kinase and substrate should be predetermined and are typically in the low nanomolar and micromolar range, respectively.[4]
-
Add 5 µL of the kinase/substrate solution to each well containing the compound.
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (in assay buffer) to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent will deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the generated ADP back to ATP and provide the necessary components for a luciferase reaction.
-
Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no kinase" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each this compound concentration using the following formula:
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the MRCK signaling pathway.
Experimental Workflow
Caption: Workflow for the this compound in vitro kinase assay.
References
- 1. This compound|CAS 2226507-05-5|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. BDP-8900 MRCK Small Molecule Inhibitor | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
Application Note: Western Blot Protocol for Phosphorylated Myosin Light Chain 2 (pMLC2) Following BDP8900 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosin Light Chain 2 (MLC2) is a critical regulatory protein involved in the contraction of smooth muscle and non-muscle cell motility. The phosphorylation of MLC2, particularly at threonine 18 and serine 19, is a key event that activates myosin II ATPase activity, leading to the assembly of stress fibers and cellular contraction. This process is regulated by several kinases, including Myosin Light Chain Kinase (MLCK) and Myotonic Dystrophy-related Cdc42-binding Kinase (MRCK).
BDP8900 is a potent and selective inhibitor of MRCKα and MRCKβ.[1] By inhibiting MRCK, this compound is expected to decrease the phosphorylation of its downstream targets, including MLC2. This application note provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in the phosphorylation of MLC2 (pMLC2). This protocol is essential for researchers studying signaling pathways involving MRCK and for professionals in drug development evaluating the efficacy of MRCK inhibitors.
Signaling Pathway
This compound acts as a potent inhibitor of Myotonic Dystrophy-related Cdc42-binding Kinase (MRCK). MRCK, along with other kinases like Rho-associated coiled-coil containing protein kinase (ROCK), directly phosphorylates Myosin Light Chain 2 (MLC2) at Thr18 and Ser19.[2][3] This phosphorylation event is a key step in activating myosin II, leading to actin-myosin contractility, which is crucial for processes like cell migration and invasion.[1][3] By inhibiting MRCK, this compound is expected to reduce the levels of phosphorylated MLC2 (pMLC2), thereby disrupting these cellular functions.
Caption: this compound signaling pathway.
Experimental Workflow
The experimental workflow begins with culturing the desired cell line. The cells are then treated with a range of this compound concentrations for a defined period. Following treatment, cell lysates are prepared, and the protein concentration is determined. Equal amounts of protein are then separated by SDS-PAGE and transferred to a membrane. The membrane is subsequently probed with primary antibodies specific for pMLC2 and total MLC2, followed by incubation with a secondary antibody. Finally, the protein bands are detected and quantified to determine the effect of this compound on pMLC2 levels.
Caption: Experimental workflow for pMLC2 Western blot.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| This compound Treatment Concentration | 0.1 - 10 µM | A dose-response curve should be generated to determine the optimal concentration for the specific cell line and experimental conditions. An IC50 value for MRCKβ has been reported to be 43 nM in in-vitro assays.[1] |
| This compound Treatment Time | 60 minutes | This is a recommended starting point based on published data.[2][4] Time-course experiments may be necessary for optimization. |
| Protein Loading Amount | 20 - 40 µg of total protein per lane | Loading a sufficient amount of protein is crucial for detecting low-abundance phosphoproteins. |
| Primary Antibody (pMLC2) | 1:1000 dilution | This is a common starting dilution; refer to the manufacturer's datasheet for specific recommendations. |
| Primary Antibody (Total MLC2) | 1:1000 dilution | Used as a loading control to normalize the pMLC2 signal. |
| Secondary Antibody | 1:2000 - 1:10000 dilution | Dilution will depend on the specific antibody and detection system used. |
Experimental Protocols
This compound Treatment
-
Cell Culture: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle (DMSO) control.
-
Incubation: Incubate the cells for 60 minutes at 37°C in a CO2 incubator.
Western Blot Protocol for pMLC2
1. Cell Lysis
-
After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pMLC2 (e.g., rabbit anti-pMLC2 Thr18/Ser19) diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the pMLC2 antibody and re-probed with an antibody for total MLC2 to serve as a loading control.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the pMLC2 signal to the total MLC2 signal for each sample.
References
- 1. BDP-8900 MRCK Small Molecule Inhibitor | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BDP8900 in a Scratch Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a variety of physiological and pathological phenomena, including wound healing, immune responses, and cancer metastasis. The scratch assay, or wound healing assay, is a well-established and widely used in vitro method to study collective cell migration. This document provides detailed application notes and a comprehensive protocol for utilizing BDP8900, a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK), to investigate its effects on cell migration in a scratch assay.
This compound offers high selectivity for MRCKα and MRCKβ, with an IC50 of 43 nM for MRCKβ, and over 100-fold selectivity against the related ROCK1 and ROCK2 kinases.[1] MRCK is a crucial downstream effector of the Rho GTPase Cdc42 and plays a significant role in regulating actin-myosin contractility, a key driver of cell motility.[2] By inhibiting MRCK, this compound is expected to impede the signaling pathways that govern cytoskeletal rearrangements necessary for cell migration.
These notes provide a framework for designing and executing experiments to quantify the inhibitory effects of this compound on the collective migration of a cell monolayer.
Data Presentation
Table 1: Representative Data of Cell Migration Inhibition by a ROCK Inhibitor (Y-27632) in a Scratch Assay
| Cell Line | Treatment | Concentration (µM) | Wound Closure (%) at 24h |
| UACC257 (Melanoma) | Control (DMSO) | - | 85 ± 5 |
| Y-27632 | 10 | 45 ± 7 | |
| UACC62 (Melanoma) | Control (DMSO) | - | 78 ± 6 |
| Y-27632 | 10 | 38 ± 8 |
Source: Adapted from a study on the effect of ROCK inhibitor Y-27632 on melanoma cell migration.[3] It is important to note that the effect of this compound may vary depending on the cell line and experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: MRCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a scratch assay using this compound.
Experimental Protocols
This section provides a detailed protocol for performing a scratch assay to evaluate the effect of this compound on cell migration.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, U2OS, HT1080)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Sterile p200 or p10 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a flask.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed the cells into the wells of a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours. This needs to be optimized for each cell line.
-
-
Cell Starvation (Optional):
-
Once the cells have reached 90-100% confluency, you may want to inhibit cell proliferation to ensure that wound closure is primarily due to cell migration.
-
To do this, replace the complete medium with serum-free or low-serum medium and incubate for 2-24 hours prior to the scratch.
-
-
Creating the Scratch:
-
Using a sterile p200 or p10 pipette tip, make a straight scratch through the center of the cell monolayer. Apply firm and consistent pressure to ensure a clean, cell-free area.
-
A ruler or a guide can be used to ensure the scratch is straight and consistent across wells.
-
-
Washing:
-
Gently aspirate the medium from the wells.
-
Wash the wells twice with sterile PBS to remove any detached cells and debris. Be careful not to disturb the remaining cells.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in serum-free or low-serum medium. Remember to include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Add the prepared media to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture the first set of images of the scratches in each well. This will be your T=0 time point.
-
Use a phase-contrast microscope at a low magnification (e.g., 10x) to visualize the entire width of the scratch.
-
It is crucial to have reference points for each well to ensure that you are imaging the exact same field of view at each time point.
-
Continue to capture images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool) to measure the area or the width of the cell-free gap at each time point for all treatment conditions.
-
Calculate the rate of cell migration or the percentage of wound closure using the following formulas:
-
Rate of Migration (µm/hour) = (Initial Scratch Width - Final Scratch Width) / Time
-
% Wound Closure = [(Initial Area - Final Area) / Initial Area] x 100
-
-
Plot the results to visualize the dose-dependent effect of this compound on cell migration.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the control and this compound-treated groups.
-
Conclusion
This compound, as a potent and selective MRCK inhibitor, is a valuable tool for investigating the role of the Cdc42-MRCK signaling axis in collective cell migration. The scratch assay provides a straightforward and quantifiable method to assess the inhibitory potential of this compound. By following the detailed protocol and utilizing appropriate data analysis techniques, researchers can effectively characterize the impact of this compound on cell motility, contributing to a deeper understanding of the mechanisms of cell migration and the potential therapeutic applications of MRCK inhibition.
References
Application Note: BDP8900 in a 3D Spheroid Invasion Model for Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, particularly tumor spheroids, are increasingly recognized as more physiologically relevant systems for cancer research and drug discovery compared to traditional 2D monolayer cultures.[1][2][3] These models better mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix (ECM) interactions.[4] The 3D spheroid invasion assay, in particular, provides a valuable tool to assess the invasive potential of cancer cells and to screen for anti-invasive therapeutic agents.[2][5][6]
This application note details the use of a hypothetical novel compound, BDP8900, in a 3D spheroid invasion model. This compound is postulated to be a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers, contributing significantly to tumor invasion and metastasis.[7][8] This document provides detailed protocols for utilizing this compound in a 3D spheroid invasion assay, methods for data acquisition and analysis, and representative data.
Experimental Protocols
I. Cell Culture and Spheroid Formation
This protocol outlines the generation of uniformly sized tumor spheroids, a critical first step for a reproducible invasion assay.[3]
Materials:
-
Cancer cell line of choice (e.g., U-87 MG glioblastoma, MDA-MB-231 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to a final concentration of 2,500 cells/150 µL in complete medium.[6]
-
Using a multichannel pipette, dispense 150 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.[6]
-
Centrifuge the plate at 125 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.[6]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 days to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.
II. 3D Spheroid Invasion Assay with this compound Treatment
This protocol describes how to embed the pre-formed spheroids into an extracellular matrix and treat them with this compound to assess its effect on invasion.
Materials:
-
Pre-formed tumor spheroids in a ULA 96-well plate
-
Basement membrane matrix (BMM), growth factor reduced (e.g., Matrigel®)
-
Serum-free cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities or a high-content imaging system
Procedure:
-
Thaw the BMM on ice overnight.
-
On the day of the assay, gently remove 120 µL of the medium from each well of the spheroid plate, being careful not to disturb the spheroids.[6]
-
Prepare the invasion matrix by diluting the BMM with cold serum-free medium to a final concentration of 5 mg/mL.[6]
-
Carefully add 50 µL of the BMM solution to each well containing a spheroid.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids at the bottom of the matrix.
-
Polymerize the BMM by incubating the plate at 37°C for 30-60 minutes.
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Gently add 100 µL of the this compound dilutions or vehicle control to the top of the solidified matrix in each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid invasion at regular intervals (e.g., 0, 24, 48, and 72 hours) using an inverted microscope or a high-content imaging system.[3]
III. Quantification of Spheroid Invasion
Invasion can be quantified by measuring the area of cell invasion extending from the central spheroid body.
Materials:
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
At each time point, capture brightfield images of the spheroids.
-
Using ImageJ or similar software, measure the total area of the spheroid including the invasive protrusions.
-
Measure the area of the initial spheroid core (at time 0).
-
Calculate the invasion area by subtracting the initial spheroid core area from the total area at each time point.
-
Normalize the invasion area of the this compound-treated spheroids to the vehicle-treated control spheroids.
Data Presentation
The quantitative data from the spheroid invasion assay can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Spheroid Invasion Area (µm²)
| Treatment Concentration (nM) | 24 hours | 48 hours | 72 hours |
| Vehicle Control (0 nM) | 15,000 ± 1,200 | 45,000 ± 3,500 | 90,000 ± 6,800 |
| 10 | 12,500 ± 1,100 | 35,000 ± 2,900 | 70,000 ± 5,500 |
| 50 | 8,000 ± 750 | 20,000 ± 1,800 | 40,000 ± 3,200 |
| 100 | 4,000 ± 400 | 9,000 ± 800 | 18,000 ± 1,500 |
| 500 | 1,500 ± 200 | 3,000 ± 350 | 5,000 ± 600 |
Table 2: this compound IC50 Values for Invasion Inhibition
| Time Point | IC50 (nM) |
| 24 hours | 85.2 |
| 48 hours | 62.5 |
| 72 hours | 48.7 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Experimental Workflow Diagram
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. youtube.com [youtube.com]
- 3. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Signaling pathways responsible for cancer cell invasion as targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for In Vivo Administration of BDP8900 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP8900 is a potent and selective small molecule inhibitor of myotonic dystrophy-related Cdc42-binding kinase (MRCK) α and β.[1][2] These kinases are crucial regulators of the actin-myosin cytoskeleton and have been implicated in cancer cell motility and invasion.[3] Pharmacological inhibition of MRCK has shown therapeutic potential in preclinical cancer models, particularly in skin cancer.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound, or its closely related analog BDP9066, in mouse models of skin cancer, based on published studies.
Mechanism of Action: MRCK Signaling Pathway
MRCKs are downstream effectors of the Rho GTPase Cdc42. Upon activation by Cdc42, MRCK phosphorylates several substrates that ultimately lead to increased actin-myosin contractility, a key driver of cell migration and invasion. Key downstream targets include Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1). This compound, by inhibiting MRCK, prevents these phosphorylation events, leading to a reduction in cytoskeletal tension and a decrease in cancer cell motility.
References
- 1. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of BDP8900 in DMSO and Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of the selective MRCK inhibitor, BDP8900, in DMSO and common cell culture media. Detailed protocols for solution preparation and stability assessment are included to ensure reproducible experimental outcomes.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK). MRCKα and MRCKβ are serine/threonine kinases that act downstream of the Rho GTPase Cdc42 and play crucial roles in regulating the actin-myosin cytoskeleton.[1][2] Dysregulation of MRCK signaling has been implicated in various pathological processes, including cancer cell motility and invasion.[1][2][3][4] this compound serves as a valuable chemical tool to investigate the biological functions of MRCK and to evaluate its potential as a therapeutic target.[3]
Stability of this compound in DMSO
Dimethyl sulfoxide (DMSO) is the most common solvent for storing small molecule inhibitors for in vitro studies due to its excellent solubilizing properties. The Material Safety Data Sheet (MSDS) for this compound states that it is stable under recommended storage conditions.[5] For long-term storage, this compound powder should be kept at -20°C, and stock solutions in DMSO should be stored at -80°C.[5]
While specific quantitative stability data for this compound in DMSO is not publicly available, general studies on the stability of large compound libraries in DMSO provide valuable context.
Table 1: General Stability of Small Molecules in DMSO
| Storage Condition | Duration | Approximate Stability | Source |
| Room Temperature | 1 year | ~52% of compounds remain stable | [4] |
| 4°C (in DMSO/water 90/10) | 2 years | ~85% of compounds remain stable | [6] |
| 40°C | 15 weeks | Most compounds are stable | [2] |
| Multiple Freeze-Thaw Cycles (-15°C to 25°C) | 11 cycles | No significant compound loss observed | [2][7] |
Note: These are general observations and the stability of this compound should be empirically determined for long-term experiments or when using aged stock solutions. Water content in DMSO is a more significant factor in compound degradation than oxygen.[2][7]
Stability of this compound in Culture Media
The stability of small molecules in aqueous culture media at 37°C is a critical parameter, as degradation can lead to a decrease in the effective concentration of the compound over the course of an experiment. Common cell culture media such as RPMI-1640 and Dulbecco's Modified Eagle Medium (DMEM) are complex mixtures of amino acids, vitamins, salts, and glucose, which can potentially interact with the dissolved compound.[8][9][10][11]
The rate of degradation in culture media is compound-specific and can be influenced by factors such as pH, the presence of serum proteins, and enzymatic activity from cells. No specific half-life data for this compound in culture media has been published. Therefore, it is recommended to assess its stability under specific experimental conditions, especially for long-term (e.g., > 24 hours) cell-based assays.
Signaling Pathway of this compound
This compound inhibits MRCKα and MRCKβ, which are key regulators of the Hedgehog signaling pathway effector proteins, Gli.[8][9] MRCK kinases directly phosphorylate Gli proteins, which is a crucial step for their activation and subsequent transcriptional activity.[8][9] The Hedgehog pathway itself is a complex cascade involving ligands (like Sonic Hedgehog), receptors (Patched and Smoothened), and a series of intracellular proteins that ultimately control the fate of the Gli transcription factors.[11][12] In the absence of Hedgehog signaling, Gli proteins are phosphorylated by kinases such as PKA, CK1, and GSK3β, leading to their proteasomal degradation or processing into repressor forms.[12][13] MRCK-mediated phosphorylation appears to be a positive regulatory event, promoting the activator function of Gli proteins.[8][9] Downstream of MRCK, the E3 ubiquitin ligase Siah2 has been identified as a substrate, linking MRCK signaling to proteasomal degradation pathways that can influence cell proliferation and survival.[10][14]
Caption: this compound inhibits MRCK, blocking Gli protein activation.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term use, a -20°C freezer can be used.
Protocol for Assessing this compound Stability by HPLC
This protocol provides a framework for determining the stability of this compound in either DMSO or cell culture medium. High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of intact this compound over time.
Materials:
-
This compound stock solution in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., RPMI-1640 or DMEM) with or without serum
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Sterile tubes for incubation
-
37°C incubator with 5% CO₂ (for culture media stability)
Experimental Workflow:
Caption: Workflow for assessing this compound stability.
Procedure:
-
Method Development:
-
Develop an HPLC method that provides a sharp, well-resolved peak for this compound. A C18 column with a gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Determine the retention time and optimal UV wavelength for detecting this compound.
-
Establish a standard curve with known concentrations of this compound to ensure linearity of detection.
-
-
Sample Preparation and Incubation:
-
For DMSO Stability: Dilute the this compound stock solution in anhydrous DMSO to the desired concentration (e.g., 1 mM).
-
For Culture Media Stability: Dilute the this compound DMSO stock solution into pre-warmed (37°C) cell culture medium to the final working concentration (e.g., 10 µM). The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on cells.
-
Aliquot the prepared solutions into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
The T=0 sample should be immediately processed (see step 4).
-
Incubate the remaining tubes under the desired conditions (e.g., room temperature for DMSO stability, 37°C with 5% CO₂ for media stability).
-
-
Sample Processing:
-
At each designated time point, stop the degradation process by adding a quenching solvent (e.g., ice-cold acetonitrile) and/or by immediately freezing the sample at -80°C until analysis. This ensures that all samples are analyzed under the same conditions.
-
-
HPLC Analysis:
-
Thaw all samples and centrifuge to pellet any precipitates.
-
Inject the supernatant from each time point into the HPLC system.
-
Record the peak area of this compound at its characteristic retention time.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound against time.
-
From this plot, the half-life (t₁/₂) of this compound under the tested conditions can be calculated.
-
Conclusion
While this compound is generally stable when stored correctly in DMSO, its stability in aqueous culture media at 37°C should be considered, particularly for experiments extending beyond 24 hours. The provided protocols offer a robust framework for preparing this compound solutions and empirically determining its stability in your specific experimental system. This ensures the accurate application and interpretation of results when using this potent MRCK inhibitor.
References
- 1. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|2226507-05-5|MSDS [dcchemicals.com]
- 6. Application of in vivo and in vitro pharmacokinetics for physiologically relevant drug exposure in a human tumor clonogenic cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Siah2 Protein Mediates Early Events in Commitment to an Adipogenic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRCKα/β positively regulates Gli protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Regulation of the SIAH2-HIF-1 Axis by Protein Kinases and Its Implication in Cancer Therapy [frontiersin.org]
- 11. Gli protein activity is controlled by multisite phosphorylation in vertebrate Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gli protein activity is controlled by multi-site phosphorylation in vertebrate Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hedgehog-induced phosphorylation by CK1 sustains the activity of Ci/Gli activator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIAH2 suppresses c‐JUN pathway by promoting the polyubiquitination and degradation of HBx in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring MRCKα Autophosphorylation in Response to BDP8900 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for measuring the autophosphorylation of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase alpha (MRCKα) following treatment with BDP8900, a potent and selective inhibitor of MRCK kinases.[1][2] MRCKα is a serine/threonine kinase that plays a crucial role in regulating the actin-myosin cytoskeleton.[3] Its activity is, in part, regulated by autophosphorylation, and a specific site, Serine 1003 (S1003), has been identified as a biomarker for MRCKα activity.[4][5] This document outlines two key methodologies: an in-cell Western blot-based assay to measure the inhibition of MRCKα autophosphorylation in a cellular context, and a cell-free in vitro kinase assay to directly assess the inhibitory effect of this compound on MRCKα autophosphorylation. These protocols are intended for researchers in cell biology, signal transduction, and drug discovery.
Introduction
MRCKα, an effector of the Rho GTPases CDC42 and Rac1, is a key regulator of cellular processes such as cell migration, morphology, and cytoskeletal organization.[6][7][8] Dysregulation of MRCKα activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound has been identified as a potent and selective inhibitor of both MRCKα and its isoform MRCKβ.[1][9][10]
A critical step in the activation and signaling of many kinases is autophosphorylation. For MRCKα, autophosphorylation at Serine 1003 serves as a reliable indicator of its catalytic activity.[4][5] Therefore, monitoring the phosphorylation status of S1003 provides a direct method to assess the efficacy of inhibitors like this compound. This application note details the necessary protocols to quantify the dose-dependent inhibition of MRCKα autophosphorylation by this compound.
Signaling Pathway
MRCKα is activated downstream of small GTPases like CDC42 and Rac1.[6] Upon activation, MRCKα undergoes autophosphorylation and subsequently phosphorylates various downstream substrates, including the myosin light chain (MLC), leading to increased actomyosin contractility.[3] this compound acts by directly inhibiting the kinase activity of MRCKα, thereby preventing both its autophosphorylation and the phosphorylation of its substrates.
References
- 1. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 2. In vitro kinase assays [bio-protocol.org]
- 3. CST | Cell Signaling Technology [cellsignal.com]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 免疫印迹膜剥离和再生检测 [sigmaaldrich.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. IP-Kinase Assay [bio-protocol.org]
- 9. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BDP8900 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of BDP8900 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK) α and β.[1][2][3] MRCK kinases are downstream effectors of the Rho GTPase Cdc42 and play a crucial role in regulating the actin-myosin cytoskeleton, which is essential for cell motility, invasion, and proliferation.[4][5][6] By inhibiting MRCK, this compound can disrupt these processes, leading to reduced cell viability in certain cancer cell lines.[4]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: A broad starting range for a novel small molecule inhibitor in a cell-based assay is typically between 1 µM and 100 µM.[7] Based on data from a structurally related MRCK inhibitor, BDP9066, a concentration of 1 µM was sufficient to reduce the viability of several high-grade serous ovarian cancer cell lines by over 50%.[4] Therefore, a sensible starting point for this compound would be a dose-response experiment ranging from 0.1 µM to 10 µM. The optimal concentration will be highly dependent on the specific cell line being investigated.
Q3: How long should I incubate cells with this compound?
A3: Incubation times for cell viability assays with small molecule inhibitors typically range from 24 to 72 hours.[7] A 48-hour incubation is often a good starting point to observe a significant effect.[7] It is highly recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for your specific cell line and experimental question.
Q4: Which cell viability assay should I use?
A4: The choice of assay depends on your specific cell type and experimental goals. Common options include:
-
Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These colorimetric assays measure metabolic activity.[8][9]
-
ATP-based assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP levels, an indicator of metabolically active cells.[10]
-
Dye exclusion assays (e.g., Trypan Blue): This method distinguishes between viable and non-viable cells based on membrane integrity.[11]
-
Fluorescence-based assays (e.g., Calcein AM/Propidium Iodide): These assays simultaneously identify live and dead cells.[10][11]
It is advisable to confirm results from one type of assay with another that relies on a different cellular readout to avoid artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| No significant decrease in cell viability | This compound concentration is too low | Increase the concentration range in your dose-response experiment. Consider concentrations up to 100 µM.[7] |
| Incubation time is too short | Increase the incubation time (e.g., from 24h to 48h or 72h).[7] | |
| Cell line is resistant to MRCK inhibition | Confirm that your cell line expresses MRCKα and/or MRCKβ. Consider using a positive control cell line known to be sensitive to MRCK inhibition. | |
| This compound instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the stability of the compound in your specific cell culture medium. | |
| Significant decrease in viability in vehicle control wells | Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and consistent across all wells, including the untreated control.[1] |
| Poor cell health | Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for signs of contamination. | |
| Inconsistent IC50 values between experiments | Variation in cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[12] |
| Fluctuation in incubation conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator. |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using an MTT Assay
This protocol provides a framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: a. Culture cells to 70-80% confluency. b. Harvest cells and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). Seeding density should be optimized for your cell line to ensure they are in the exponential growth phase at the end of the incubation period. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 2X serial dilution of this compound in complete cell culture medium. For a final concentration range of 0.1 µM to 10 µM, your 2X stock concentrations will be 0.2 µM to 20 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. d. Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well. d. Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control from all other wells. c. Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability. d. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Data Presentation
Table 1: Example Data for this compound Dose-Response Experiment
| This compound Conc. (µM) | Average Absorbance (570 nm) | Standard Deviation | % Viability (Normalized) |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.1 | 1.18 | 0.07 | 94.4 |
| 0.5 | 0.95 | 0.06 | 76.0 |
| 1.0 | 0.63 | 0.05 | 50.4 |
| 2.5 | 0.31 | 0.04 | 24.8 |
| 5.0 | 0.15 | 0.03 | 12.0 |
| 10.0 | 0.08 | 0.02 | 6.4 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MRCK: a master regulator of tissue remodeling or another ‘ROCK’ in the epithelial block? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Dying tumor cells stimulate proliferation of living tumor cells via caspase-dependent protein kinase Cδ activation in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DEPDC1 promotes cell proliferation and tumor growth via activation of E2F signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Interpreting unexpected results in BDP8900 experiments
Welcome to the technical support center for the BDP8900 MRCK (Myotonic Dystrophy Kinase-related Cdc42-binding Kinase) inhibitor. This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment shows lower than expected potency (high IC50 value) in my cell-based assay. What are the possible causes?
A1: Several factors could contribute to lower than expected potency of this compound. Consider the following:
-
Compound Degradation: this compound is sensitive to repeated freeze-thaw cycles and prolonged exposure to light. Ensure the compound is stored correctly at -20°C and protected from light. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Cell Line Specifics: The expression level of the target kinase (MRCKα/β) can vary significantly between cell lines. Verify the MRCK expression in your cell model via Western Blot or qPCR.
-
Assay Conditions: The concentration of ATP in your kinase assay can compete with this compound, an ATP-competitive inhibitor. If using a high ATP concentration, you may observe a rightward shift in the IC50 curve. Consider titrating the ATP concentration to optimize the assay window.
-
Off-Target Effects: While this compound is highly selective for MRCK, at higher concentrations, it may have off-target effects that could interfere with your assay readout. Refer to the kinase selectivity profile for this compound.
Q2: I am observing significant cytotoxicity in my cells treated with this compound, even at concentrations where I don't expect to see a phenotypic effect. What should I do?
A2: Unforeseen cytotoxicity can be a complex issue. Here are some troubleshooting steps:
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your experiments. Run a vehicle-only control.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to determine the toxicity threshold of this compound in your specific cell line. It's possible your cells are particularly sensitive to MRCK inhibition.
-
Apoptosis/Necrosis Assay: To understand the nature of the cell death, perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). This can provide insights into the mechanism of toxicity.
-
Serum Concentration: The presence of serum proteins can sometimes mitigate compound toxicity. If you are performing your experiments in low-serum or serum-free media, consider if this is representative of the desired physiological conditions.
Q3: The downstream signaling readout I'm using to measure this compound activity is not changing as expected. Why might this be?
A3: A lack of response in downstream signaling can point to several experimental factors:
-
Pathway Activation: Ensure that the MRCK signaling pathway is robustly activated in your experimental setup. You may need to stimulate the pathway with an appropriate agonist (e.g., growth factors) to see the inhibitory effect of this compound.
-
Antibody Specificity: If you are using a phospho-specific antibody for a downstream target (e.g., phospho-Myosin Light Chain), validate its specificity in your system. Use appropriate positive and negative controls.
-
Alternative Pathways: Cells can sometimes compensate for the inhibition of one pathway by upregulating another. Consider investigating other related signaling pathways that might be masking the effect of this compound.
-
Timing of Readout: The phosphorylation state of downstream effectors can be transient. Perform a time-course experiment to identify the optimal time point to measure the effect of this compound on your target of interest.
Troubleshooting Guides
Issue: Inconsistent Results in Western Blot for p-MRLC
Problem: High variability in phosphorylated Myosin Regulatory Light Chain (p-MRLC) levels between replicate experiments after this compound treatment.
| Possible Cause | Recommended Solution |
| Sub-optimal Lysis Buffer | Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation during sample preparation. |
| Inconsistent Protein Loading | Perform a BCA assay to accurately quantify protein concentration and ensure equal loading across all wells. Normalize to a housekeeping protein (e.g., GAPDH, β-actin). |
| Antibody Performance | Use a validated phospho-specific antibody for p-MRLC. Titrate the antibody to determine the optimal concentration. Run positive and negative controls to ensure specificity. |
| Cell Synchronization | If your cells are not synchronized, variations in the cell cycle can affect signaling pathway activity. Consider serum starvation for 12-24 hours before pathway stimulation and this compound treatment. |
Issue: Unexpected Phenotype in Cell Migration Assay
Problem: this compound is expected to inhibit cell migration, but you observe an increase or no change in migration.
| Possible Cause | Recommended Solution |
| Off-Target Effects | At high concentrations, this compound might inhibit other kinases that negatively regulate migration. Perform a dose-response experiment to find the optimal concentration that inhibits MRCK without significant off-target effects. |
| Compensatory Mechanisms | Cells may activate alternative pathways to promote migration when MRCK is inhibited. Consider co-treatment with inhibitors of other known pro-migratory pathways (e.g., ROCK inhibitors). |
| Assay Duration | The effect of this compound on migration may be time-dependent. Short-term assays (e.g., wound healing) may not capture the full effect. Consider a longer-term transwell migration assay. |
| Cell Line Plasticity | Some cell lines exhibit a high degree of plasticity and can switch between different modes of migration (e.g., mesenchymal vs. amoeboid). The effect of MRCK inhibition may be specific to one mode. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound IC50 Determination
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35.
-
Recombinant MRCKβ enzyme.
-
Myelin Basic Protein (MBP) as a substrate.
-
ATP solution.
-
This compound serial dilutions.
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer to all wells of a 384-well plate.
-
Add 2.5 µL of this compound serial dilutions to the experimental wells. Add 2.5 µL of DMSO to the control wells.
-
Add 2.5 µL of a solution containing MRCKβ and MBP to all wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Target Phosphorylation
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
If necessary, serum starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the MRCK pathway with an appropriate agonist for the recommended time.
-
-
Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MRLC) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total protein and a loading control.
-
Visualizations
How to minimize BDP8900 toxicity in long-term cell culture
Welcome to the Technical Support Center for BDP8900. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the potent and selective MRCK inhibitor, this compound, in long-term cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential toxicity and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Myotonic Dystrophy-Related Cdc42-binding Kinase (MRCK).[1][2][3] It exhibits inhibitory activity against both MRCKα and MRCKβ isoforms with high selectivity over the related ROCK1 and ROCK2 kinases.[1] MRCK kinases are crucial regulators of the actin-myosin cytoskeleton, acting downstream of the small GTPase Cdc42.[4][5] By inhibiting MRCK, this compound disrupts the signaling pathways that control cell morphology, motility, and invasion.[2]
Q2: What are the expected on-target effects of this compound in cell culture?
A2: As a potent MRCK inhibitor, this compound is expected to induce specific phenotypic changes in cultured cells due to the disruption of the actin-myosin cytoskeleton. These can include:
-
Changes in cell morphology: Cells may become more rounded or exhibit altered cell spreading.
-
Inhibition of cell motility and invasion: The ability of cells to migrate and invade through extracellular matrices is often reduced.[2][3]
-
Anti-proliferative effects: this compound has been shown to have anti-proliferative effects in various cancer cell lines, with hematological cancer cells being particularly sensitive.[6]
Q3: Is this compound toxic to cells in long-term culture?
A3: The long-term toxicity of this compound has not been extensively characterized in the public domain. However, like many small molecule inhibitors that target essential cellular processes, prolonged exposure to high concentrations of this compound may lead to cytotoxicity. A related compound, BDP9066, is described as being relatively non-toxic at concentrations that effectively inhibit MRCK.[5] It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration.
Q4: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: The optimal concentration of this compound should be determined empirically for each cell line. A dose-response experiment is recommended to identify a concentration that effectively inhibits MRCK signaling with minimal impact on cell viability over the desired experimental time course. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death or growth inhibition observed shortly after treatment. | Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 and EC50 for cytotoxicity and target inhibition, respectively. Start with a concentration range based on published data for similar compounds or cell lines. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Always include a vehicle-only control in your experiments. | |
| Gradual increase in cell death or senescence over several days or weeks. | Cumulative toxicity of this compound. | Consider intermittent dosing (e.g., 2 days on, 1 day off) to allow cells to recover. |
| Re-evaluate the working concentration; a lower dose may be sufficient for long-term inhibition without overt toxicity. | ||
| Depletion of essential nutrients or accumulation of toxic metabolites. | Increase the frequency of media changes. Consider using a more robust culture medium formulation. | |
| Loss of this compound efficacy over time. | Metabolism or degradation of the compound. | Replenish this compound with each media change to maintain a consistent concentration. |
| Development of cellular resistance. | This is a complex issue. If suspected, consider molecular analyses to investigate potential resistance mechanisms. | |
| Inconsistent or unexpected phenotypic results. | Off-target effects of this compound. | While this compound is highly selective, off-target effects are always a possibility, especially at higher concentrations. Confirm that the observed phenotype is due to MRCK inhibition by using a second, structurally distinct MRCK inhibitor or through genetic approaches (e.g., siRNA/shRNA knockdown of MRCK). |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations throughout your experiments. |
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Selected Cancer Cell Line Panels
| Cancer Type | Mean EC50 (µM) of this compound | Sensitivity Relative to All Cancer Types |
| Hematologic Cancers | Low | Significantly Sensitive |
| Specific cell line data is extensive and can be found in the supplementary materials of the cited publication. |
Data summarized from a screen of over 750 human cancer cell lines.[6][7] The EC50 values represent the concentration of this compound that causes a 50% reduction in cell proliferation.
Experimental Protocols
Protocol 1: Determination of the Optimal Non-Toxic Working Concentration of this compound
Objective: To determine the highest concentration of this compound that can be used in long-term culture without significantly affecting cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the planned duration of your long-term experiment (e.g., 7-14 days).
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Monitoring and Media Changes: Monitor the cells daily for morphological changes. Change the medium with freshly prepared this compound dilutions and vehicle control every 2-3 days, or as required by your cell line.
-
Viability Assessment: At regular time points (e.g., Day 1, 3, 7, and 14), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, normalize the viability of treated cells to the vehicle control. Plot cell viability versus this compound concentration. The optimal non-toxic working concentration will be the highest concentration that does not result in a significant decrease in cell viability over the longest time point.
Protocol 2: Intermittent Dosing Strategy to Minimize Long-Term Toxicity
Objective: To maintain MRCK inhibition over a long period while minimizing cumulative toxicity.
Methodology:
-
Determine Optimal Concentration: First, determine the optimal non-toxic concentration of this compound using Protocol 1.
-
Intermittent Dosing Schedule: Instead of continuous exposure, treat the cells with this compound for a defined period (e.g., 48 hours), followed by a "drug holiday" where the cells are cultured in complete medium without the inhibitor (e.g., 24 hours).
-
Repeat Cycles: Repeat this cycle of treatment and withdrawal for the duration of your long-term experiment.
-
Monitoring: Regularly monitor cell viability and the desired on-target effect to ensure that the intermittent dosing strategy is effective.
Visualizations
Caption: Simplified MRCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal non-toxic concentration of this compound.
Caption: Troubleshooting decision tree for addressing this compound toxicity in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: BDP8900 and Myosin Light Chain 2 (MLC2) Phosphorylation
This technical support center provides troubleshooting guidance for researchers encountering a lack of inhibition of Myosin Light Chain 2 (MLC2) phosphorylation when using the MRCK inhibitor, BDP8900.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on MLC2 phosphorylation?
A1: this compound is a potent and highly selective inhibitor of Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK). MRCK is a known upstream kinase that directly phosphorylates Myosin Light Chain 2 (MLC2). Therefore, this compound is expected to decrease the levels of phosphorylated MLC2 (pMLC2) in a dose-dependent manner in experimental systems where the MRCK-MLC2 signaling axis is active.[1][2][3][4]
Q2: I am not observing any decrease in pMLC2 levels after treating my cells with this compound. What are the primary areas to investigate?
A2: If this compound is not inhibiting MLC2 phosphorylation in your experiment, the issue can typically be traced to one of three main areas: the inhibitor itself, the experimental conditions and cellular model, or the detection method. A systematic troubleshooting approach is recommended to identify the root cause.
Q3: Could alternative signaling pathways be responsible for MLC2 phosphorylation in my system?
A3: Yes, MLC2 is a substrate for several kinases. Besides MRCK, other significant kinases that phosphorylate MLC2 include Rho-associated coiled-coil containing protein kinase (ROCK) and Myosin Light Chain Kinase (MLCK).[5][6] If these alternative pathways are highly active in your cellular model, the effect of MRCK inhibition by this compound alone may be masked.
Troubleshooting Guide
Problem Area 1: The Inhibitor - this compound
If you suspect an issue with the this compound compound itself, consider the following checks:
| Parameter to Check | Potential Issue | Recommended Action |
| Compound Integrity | The compound may have degraded due to improper storage. | Ensure this compound is stored as a powder at -20°C and as a solution at -80°C, protected from light and moisture.[7] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Solubility | The inhibitor may not be fully dissolved in the stock solution or may precipitate in the culture medium. | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (e.g., <0.1%) to avoid solvent-induced artifacts. Visually inspect for any precipitation after adding to the medium. |
| Concentration | The concentration of this compound used may be too low to effectively inhibit MRCK in your specific cellular context. | Perform a dose-response experiment to determine the IC50 value for pMLC2 inhibition in your cell line. Concentrations may need to be optimized for different cell types and stimulation conditions.[2][3] |
Problem Area 2: Experimental System and Cellular Model
The choice of cell line and experimental conditions are critical for observing the inhibitory effect of this compound.
| Parameter to Check | Potential Issue | Recommended Action |
| MRCK Expression and Activity | The target kinase, MRCK, may not be expressed at a sufficient level or may not be active in your chosen cell line under basal conditions. | Confirm the expression of MRCKα and/or MRCKβ in your cell line via Western blot or qPCR. Consider stimulating the cells with an agonist known to activate the Cdc42-MRCK pathway to ensure the target is active. |
| Dominant Alternative Pathways | As mentioned in the FAQs, ROCK or MLCK may be the primary drivers of MLC2 phosphorylation in your cells, masking the effect of MRCK inhibition. | To test for this, use well-characterized inhibitors for ROCK (e.g., Y-27632) and MLCK (e.g., ML-7) in parallel with this compound. A reduction in pMLC2 with these inhibitors would indicate the activity of these alternative pathways. |
| Cellular Health and Confluency | Suboptimal cell health or variations in cell confluency can lead to inconsistent signaling pathway activation. | Ensure cells are healthy and in the logarithmic growth phase. Standardize cell seeding density and confluency at the time of treatment, as high confluency can sometimes alter signaling pathways. |
| Treatment Duration | The incubation time with this compound may be insufficient for the inhibitor to exert its effect. | Perform a time-course experiment to determine the optimal treatment duration. A typical starting point is 1-2 hours of pre-incubation with the inhibitor before cell stimulation and lysis.[3] |
Problem Area 3: Detection Method - Western Blot for pMLC2
Issues with the detection of pMLC2 can often be mistaken for a lack of inhibitor efficacy.
| Parameter to Check | Potential Issue | Recommended Action |
| Sample Preparation | Phosphatases present in the cell lysate can dephosphorylate pMLC2 after cell lysis, leading to an inaccurate assessment of its phosphorylation status. | Always use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.[8] Keep samples on ice at all times during preparation. |
| Antibody Specificity and Quality | The primary antibodies for pMLC2 or total MLC2 may not be specific or of high quality, leading to weak or non-specific signals. | Use well-validated antibodies for pMLC2 (e.g., phospho-Ser19 or phospho-Thr18/Ser19) and total MLC2.[9] Check the antibody datasheet for recommended applications and dilutions. Run appropriate controls, such as lysates from cells treated with a phosphatase, to confirm pMLC2 antibody specificity. |
| Western Blot Protocol | Suboptimal protein transfer, blocking, or antibody incubation conditions can result in a poor signal-to-noise ratio. | For a small protein like MLC2 (~20 kDa), optimize transfer conditions (e.g., membrane pore size, transfer time, and voltage).[10] Use an appropriate blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-proteins).[8][11] Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). |
| Signal Detection | The detection reagent may not be sensitive enough to detect subtle changes in pMLC2 levels. | Use a high-sensitivity ECL substrate for detection. Ensure you are not overexposing the blot, which can obscure differences between samples. |
Signaling Pathway and Troubleshooting Workflow
The following diagrams illustrate the relevant signaling pathway and a logical workflow for troubleshooting.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of MLC2 Phosphorylation
This protocol provides a standard method for assessing the phosphorylation status of MLC2 in cultured cells following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulating agent (if required)
-
Phosphatase and protease inhibitor cocktails
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane (0.22 µm pore size recommended)
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pMLC2 (Thr18/Ser19 or Ser19) and Mouse anti-total MLC2
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. The day of the experiment, pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Cell Stimulation (Optional): If investigating stimulated MLC2 phosphorylation, add the appropriate agonist for the final 5-30 minutes of the inhibitor treatment period.
-
Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each well.
-
Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane onto a 12-15% polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLC2 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Signal Detection: Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MLC2.
Protocol 2: Dose-Response Experiment for this compound
This experiment is crucial for determining the effective concentration of this compound in your specific cellular system.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
In the treatment step, prepare a series of this compound dilutions in culture medium. A suggested range would be from 1 nM to 10 µM (e.g., 0, 1, 10, 100, 500, 1000, 5000, 10000 nM).
-
After performing the Western blot, quantify the band intensities for pMLC2 and total MLC2 using densitometry software.
-
Calculate the ratio of pMLC2 to total MLC2 for each concentration.
-
Plot the pMLC2/total MLC2 ratio against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound|2226507-05-5|MSDS [dcchemicals.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-Myosin Light Chain 2 (Thr18/Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Variability in cell line sensitivity to BDP8900
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BDP8900, a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of MRCKα and MRCKβ kinases.[1] These kinases are downstream effectors of the Rho family GTPase Cdc42 and play a crucial role in regulating the actin-myosin cytoskeleton.[2][3] By inhibiting MRCK, this compound disrupts the phosphorylation of key substrates involved in cell motility, morphology, and invasion.[1][4]
Q2: Why do different cell lines show varying sensitivity to this compound?
The sensitivity of cancer cell lines to this compound can vary significantly. This variability is likely due to several factors, including:
-
Expression levels of MRCKα and MRCKβ: Cell lines with higher expression of the target kinases may be more dependent on their activity for survival and proliferation, and thus more sensitive to inhibition.
-
Activation state of the Cdc42-MRCK signaling pathway: The upstream activation of MRCK by Cdc42 can differ between cell lines, influencing their dependence on this pathway.
-
Presence of compensatory signaling pathways: Some cell lines may have redundant or alternative pathways that can compensate for the inhibition of MRCK, leading to resistance.
-
Genetic background of the cell line: The overall genetic and mutational landscape of a cancer cell line can influence its response to targeted therapies.
A screen of over 750 human cancer cell lines demonstrated that hematologic cancer cell lines are among the most sensitive to this compound.[1]
Q3: What are the expected phenotypic effects of this compound treatment on cancer cells?
Treatment with this compound is expected to induce several phenotypic changes in sensitive cancer cells, including:
-
Morphological changes: Disruption of the actin-myosin cytoskeleton can lead to alterations in cell shape and structure.[1][4]
-
Inhibition of cell motility and invasion: As MRCK is a key regulator of these processes, its inhibition by this compound can significantly reduce the migratory and invasive capacity of cancer cells.[1][4]
-
Anti-proliferative effects: this compound has been shown to have anti-proliferative effects in a variety of cancer cell lines.[1]
Troubleshooting Guide
Issue 1: High variability in EC50/IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in compound incubation time, or use of cells with high passage numbers.
-
Solution:
-
Ensure a consistent number of cells are seeded in each well.
-
Maintain a standardized incubation time with this compound across all experiments.
-
Use cells within a defined low passage number range to minimize phenotypic drift.
-
Issue 2: this compound precipitates out of solution in the cell culture medium.
-
Possible Cause: Poor solubility of the compound in aqueous media.
-
Solution:
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO.
-
When diluting to the final concentration in cell culture medium, ensure the final DMSO concentration is low (typically <0.1%) to prevent solvent-induced cytotoxicity and precipitation.
-
Visually inspect the medium for any signs of precipitation after adding the compound.
-
Issue 3: "Edge effect" observed in multi-well plates, leading to inconsistent results.
-
Possible Cause: Increased evaporation from the wells on the perimeter of the plate.
-
Solution:
-
To minimize evaporation, fill the outer wells of the plate with sterile PBS or cell culture medium without cells.
-
Ensure proper humidification of the incubator.
-
Randomize the placement of experimental and control wells within the plate.
-
Quantitative Data
The following table summarizes the half-maximal effective concentration (EC50) of this compound in a selection of cancer cell lines, highlighting the observed variability in sensitivity.
| Cell Line | Cancer Type | EC50 (µM) | Sensitivity |
| Sensitive | |||
| NCI-H226 | Mesothelioma | < 1 | High |
| A549 | Lung Carcinoma | < 1 | High |
| Jurkat | T-cell Leukemia | < 1 | High |
| Moderately Sensitive | |||
| HCT116 | Colon Carcinoma | 1 - 5 | Moderate |
| MCF7 | Breast Carcinoma | 1 - 5 | Moderate |
| Resistant | |||
| U-2 OS | Osteosarcoma | > 10 | Low |
| PC-3 | Prostate Carcinoma | > 10 | Low |
This table is a summary based on data from the primary literature. For a comprehensive dataset, refer to the supplementary information of the original publication.
Experimental Protocols
Cell Viability (MTT) Assay Protocol for this compound
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits MRCKα/β, blocking downstream signaling to regulate cell motility.
References
Technical Support Center: Ensuring Complete Inhibition of MRCK with BDP8900
Welcome to the technical support center for BDP8900, a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot any issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an azaindole compound that acts as a potent and selective inhibitor of both MRCKα and MRCKβ isoforms.[1] It functions by competing with ATP for the kinase domain's binding pocket, thereby preventing the phosphorylation of downstream MRCK substrates.[2] This inhibition leads to a reduction in actin-myosin contractility, which can impact cell morphology, motility, and invasion.[1][3]
Q2: How can I confirm that this compound is effectively inhibiting MRCK in my cells?
The most common method to confirm MRCK inhibition is to perform a Western blot analysis to assess the phosphorylation status of a key downstream substrate, Myosin Light Chain 2 (MLC2), at Serine 19.[4][5] Complete inhibition of MRCK by this compound will result in a significant decrease in the levels of phosphorylated MLC2 (pMLC2). Additionally, a newly identified autophosphorylation site of MRCKα at Serine 1003 can serve as a direct biomarker for MRCK activity.[1]
Q3: What is the recommended concentration range for this compound to achieve complete MRCK inhibition?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown that concentrations in the low micromolar range are typically sufficient to achieve complete inhibition of MRCK-mediated MLC phosphorylation. For example, in MDA-MB-231 cells engineered to express MRCKβ, complete inhibition of MLC phosphorylation was observed at 3 µM this compound.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Is this compound selective for MRCK over other kinases?
Yes, this compound demonstrates high selectivity for MRCK over the closely related ROCK1 and ROCK2 kinases.[1][4] In vitro studies have shown that this compound is significantly more potent against MRCKα and MRCKβ compared to ROCK1 and ROCK2.[5] This selectivity is crucial for attributing observed cellular effects specifically to the inhibition of MRCK.
Q5: What are the potential off-target effects of this compound?
While this compound is highly selective for MRCK, as with any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. Comprehensive kinase selectivity profiling is the best way to identify potential off-target interactions.[6][7] If you observe unexpected phenotypes, it is advisable to test the effects of other structurally distinct MRCK inhibitors to confirm that the observed effect is on-target.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete inhibition of pMLC2 at expected this compound concentrations. | 1. Suboptimal inhibitor concentration: The EC50 for this compound can vary between cell lines. 2. High MRCK expression: The cell line may have unusually high levels of MRCK protein. 3. Drug stability: The this compound stock solution may have degraded. 4. Incorrect experimental timing: The incubation time with this compound may be insufficient. | 1. Perform a dose-response curve (e.g., 0.1 to 10 µM) to determine the optimal concentration for your cell line. 2. Verify MRCKα/β expression levels by Western blot or qPCR. 3. Prepare fresh this compound stock solutions in an appropriate solvent (e.g., DMSO) and store them properly. 4. Optimize the incubation time. Typically, 1-2 hours is sufficient for target engagement.[4] |
| High background in Western blot for pMLC2. | 1. Antibody quality: The primary or secondary antibody may have low specificity or be used at too high a concentration. 2. Insufficient blocking: The membrane was not adequately blocked. 3. Inadequate washing: Insufficient washing steps to remove non-specific antibody binding. | 1. Use a validated, high-quality pMLC2 (Ser19) antibody. Optimize the antibody dilution.[8][9] 2. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[10] 3. Increase the number and duration of wash steps with TBST. |
| Significant cell death observed after this compound treatment. | 1. Cytotoxicity at high concentrations: this compound may induce cytotoxicity at concentrations significantly above the effective inhibitory range. 2. Cell line sensitivity: Some cell lines may be more sensitive to MRCK inhibition. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound for your cell line.[11][12][13] Use concentrations well below the cytotoxic threshold for your experiments. 2. Titrate down the concentration of this compound to a non-toxic level that still provides sufficient MRCK inhibition. |
| Observed phenotype is not consistent with known MRCK functions. | 1. Off-target effects: this compound may be inhibiting other kinases or cellular proteins. 2. Complexity of the signaling pathway: The observed phenotype may be a result of crosstalk with other signaling pathways. | 1. Use a structurally different MRCK inhibitor as a control to see if it phenocopies the effect of this compound. Consider performing a kinase selectivity screen.[6] 2. Investigate other signaling pathways that might be affected downstream of MRCK or in parallel. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Kᵢ (nM) |
| MRCKα | - | 0.030 |
| MRCKβ | 17 | 0.024 |
| ROCK1 | 230 | - |
| ROCK2 | 123 | - |
Data compiled from multiple sources.[3][14] IC50 and Kᵢ values can vary based on assay conditions.
Table 2: Cellular Potency of this compound
| Cell Line | Assay | EC50 (nM) |
| MDA-MB-231 (MRCKβ induced) | pMLC2 Inhibition | 166 |
| MDA-MB-231 (ROCK1 induced) | pMLC2 Inhibition | 501 |
| MDA-MB-231 (ROCK2 induced) | pMLC2 Inhibition | 447 |
Data from a study using doxycycline-inducible kinase expression.[3]
Experimental Protocols
Western Blotting for Phospho-MLC2 (Ser19)
This protocol is designed to assess the inhibition of MRCK by this compound through the downstream target pMLC2.
-
Cell Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pMLC2 (Ser19) (e.g., Cell Signaling Technology #3671) overnight at 4°C.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
To normalize for protein loading, strip the membrane and re-probe for total MLC2 or a housekeeping protein like GAPDH.
-
Cell Viability Assay (MTT Assay)
This protocol can be used to determine the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 50 µM) and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: MRCK Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blotting to Detect pMLC2.
References
- 1. researchgate.net [researchgate.net]
- 2. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Myosin Light Chain 2 (Ser19) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. med.upenn.edu [med.upenn.edu]
BDP8900 degradation and storage best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of BDP8900 in experiments. Here you will find troubleshooting advice, frequently asked questions, and best practices for the storage and handling of this potent and selective Myotonic Dystrophy-related Cdc42-binding kinase (MRCK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Myotonic Dystrophy-related Cdc42-binding kinase (MRCK).[1][2] Its primary mechanism of action is the inhibition of MRCKα and MRCKβ, which are key regulators of the actin-myosin cytoskeleton.[1] By inhibiting MRCK, this compound can induce changes in cell morphology, motility, and invasion.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage recommendations:
-
As a powder: Store at -20°C.
-
In solvent: Store at -80°C.
It is also important to keep the container tightly sealed and protect it from direct sunlight.
Q3: In which solvents can I dissolve this compound?
A3: For in vitro experiments, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of kinase inhibitors. When preparing a working solution for cell-based assays, the stock solution should be further diluted in the cell culture medium. It is critical to ensure the final DMSO concentration in the cell culture is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided to prevent degradation of the compound.
This compound Degradation and Stability
Potential Degradation Pathways:
-
Oxidation: The azaindole scaffold can be susceptible to oxidation. For instance, studies on other azaindole-containing compounds have shown that oxidation can occur, potentially leading to the formation of N-oxides or other oxidative degradation products. Therefore, it is advisable to protect this compound from excessive exposure to air and oxidizing agents.
-
Photodegradation: Azaindole derivatives can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to degradation. It is recommended to store this compound solutions in amber vials or otherwise protected from light.
-
Hydrolysis: Although azaindoles are generally stable, extreme pH conditions (strong acids or bases) can promote hydrolysis. As noted in the incompatibilities, contact with strong acids and alkalis should be avoided.
Best Practices for Ensuring Stability:
-
Proper Storage: Adhere strictly to the recommended storage temperatures (-20°C for powder, -80°C for solutions).
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Use Freshly Prepared Working Solutions: For optimal and consistent results in your experiments, prepare fresh working solutions from your frozen stock on the day of use.
-
Protect from Light: Store both stock and working solutions in a manner that protects them from light.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or No Inhibition of MRCK Activity | Compound Degradation: Improper storage or handling has led to the degradation of this compound. | Ensure this compound is stored correctly (powder at -20°C, in solvent at -80°C). Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Concentration: The concentration of this compound used is too low to elicit an effect. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Cell Line Specificity: The cell line used may not have a highly active MRCK signaling pathway. | Confirm that your chosen cell line expresses MRCK and that the pathway is active under your experimental conditions. | |
| Observed Changes in Cell Morphology or Motility are Not as Expected | Sub-optimal Assay Conditions: The timing of treatment or the cell density may not be appropriate. | Optimize the duration of this compound treatment. Cell density can influence signaling pathways, so ensure consistent cell seeding and confluency.[3] |
| Off-Target Effects: At high concentrations, small molecule inhibitors may exhibit off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a structurally different MRCK inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.[4] | |
| Precipitation of this compound in Cell Culture Medium | Poor Solubility: this compound may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO. Ensure the final DMSO concentration in the cell culture medium is below 0.5%. Gentle warming and sonication of the stock solution can aid in dissolution. |
| High Variability Between Replicate Wells in an Assay | Pipetting Inaccuracy: Inconsistent volumes of this compound solution are being added to the wells. | Ensure your pipettes are properly calibrated. Use appropriate pipetting techniques for small volumes. |
| Inadequate Mixing: The this compound solution is not being mixed thoroughly in the wells. | Gently mix the plate after adding the this compound solution to ensure even distribution. | |
| Edge Effects: Wells on the outer edges of the plate are prone to evaporation, leading to changes in concentration. | Avoid using the outermost wells of the assay plate for critical measurements. Fill these wells with sterile water or media to minimize evaporation from adjacent wells. |
Experimental Protocols
General Protocol for a Cell-Based Assay to Evaluate the Effect of this compound on Cell Migration (Wound Healing Assay):
-
Cell Seeding: Seed cells in a 6-well plate and grow them to confluency.
-
Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Wash: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with fresh cell culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO at a final concentration of <0.5%).
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the wound at multiple defined locations using a microscope.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Image Acquisition (Time X): Acquire images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) to monitor wound closure.
-
Data Analysis: Measure the area of the wound at each time point for both the this compound-treated and control wells. The rate of wound closure can be calculated and compared to assess the effect of this compound on cell migration.
Signaling Pathways and Workflows
MRCK Signaling Pathway
This compound targets MRCK, a key downstream effector of the Rho GTPase Cdc42. The MRCK signaling pathway plays a crucial role in regulating the actin-myosin cytoskeleton, which is fundamental for processes such as cell motility, adhesion, and morphology.
Caption: The MRCK signaling pathway, illustrating the activation of MRCK by Cdc42 and its subsequent regulation of the actin-myosin cytoskeleton. This compound acts as a direct inhibitor of MRCK.
Experimental Workflow for Troubleshooting Inconsistent Results
When encountering inconsistent or unexpected results with this compound, a systematic troubleshooting approach is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-Dewar structure modulates protonated azaindole photodynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Kinase Inhibitors in Cancer Cells
Disclaimer: Information on the specific compound "BDP8900" is limited in the public domain. The following troubleshooting guide is based on well-documented mechanisms of resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), a class of drugs to which this compound may belong. The principles and strategies outlined here are broadly applicable to research on acquired resistance to targeted cancer therapies.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to my kinase inhibitor, is now showing signs of resistance. What are the common underlying mechanisms?
A1: Acquired resistance to kinase inhibitors is a significant challenge in cancer research. The most common mechanisms can be broadly categorized as:
-
On-Target Alterations: These are genetic changes in the drug's target protein that prevent the inhibitor from binding effectively. A classic example is the T790M "gatekeeper" mutation in the EGFR kinase domain, which accounts for 50-60% of resistance cases to first-generation EGFR TKIs.[1][2][3] Another example is the C797S mutation, which can confer resistance to third-generation EGFR inhibitors like osimertinib.[1]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival.[4] Common "bypass" tracks include the activation of other receptor tyrosine kinases like MET, HER2 (ERBB2), or AXL.[1][3][4][5] For instance, MET amplification can lead to ERBB3-dependent activation of the PI3K/AKT pathway, rendering EGFR inhibition ineffective.[3][6]
-
Downstream Pathway Alterations: Mutations or amplifications in components downstream of the targeted kinase, such as in the RAS-RAF-MEK-ERK pathway, can lead to constitutive activation of proliferation signals, making the cells independent of the upstream targeted receptor.[7]
-
Phenotypic Transformation: In some cases, cancer cells can undergo a change in their cell type, a process known as phenotypic transformation. For example, non-small cell lung cancer (NSCLC) cells can transform into small cell lung cancer (SCLC), which is inherently resistant to EGFR TKIs.[4] Another example is the epithelial-to-mesenchymal transition (EMT).
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively transport the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.[8]
Q2: How can I experimentally determine the mechanism of resistance in my cell line?
A2: A multi-pronged approach is often necessary to elucidate the specific resistance mechanism:
-
Sequence Analysis: Perform DNA sequencing of the target kinase gene (e.g., EGFR) to identify potential secondary mutations like T790M or C797S.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array can simultaneously assess the phosphorylation status of multiple RTKs, helping to identify activated bypass pathways (e.g., MET, HER2, AXL).
-
Western Blotting: Use western blotting to examine the phosphorylation status of key signaling proteins downstream of the target (e.g., AKT, ERK) and to confirm the activation of suspected bypass pathways.
-
Gene Copy Number Analysis: Techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) can be used to detect amplification of genes such as MET or HER2.[4]
-
Cellular Assays: Assess for phenotypic changes, such as altered morphology or expression of mesenchymal markers (e.g., Vimentin, N-cadherin), which could indicate an epithelial-to-mesenchymal transition (EMT).
Troubleshooting Guide
Issue 1: Decreased cell death in response to this compound treatment over time.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Secondary mutation in the target kinase | 1. Sequence the kinase domain of the target protein. 2. Test second or third-generation inhibitors designed to overcome specific mutations (e.g., osimertinib for T790M).[2] | Identification of a known resistance mutation. Restored sensitivity to a next-generation inhibitor. |
| Activation of a bypass signaling pathway (e.g., MET, HER2) | 1. Perform a phospho-RTK array. 2. Confirm with Western blot for phosphorylated MET, HER2, etc.3. Treat with a combination of this compound and an inhibitor of the activated bypass pathway (e.g., a MET inhibitor like crizotinib).[6][7] | Identification of an activated bypass pathway.Synergistic cell killing with the combination therapy. |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) | 1. Perform Western blot for key Bcl-2 family proteins.2. Combine this compound with a BH3 mimetic (e.g., venetoclax) to promote apoptosis. | Increased levels of anti-apoptotic proteins.Enhanced apoptosis with the combination treatment. |
Issue 2: No initial response to this compound in a new cancer cell line (Primary Resistance).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Pre-existing resistance mutation | 1. Sequence the target kinase gene to check for known primary resistance mutations (e.g., some EGFR exon 20 insertions).[9] | Identification of a de novo resistance mutation. |
| Co-occurring genetic alterations | 1. Perform genomic profiling of the cell line to identify other driver mutations (e.g., KRAS mutations) that may confer primary resistance.[10] | Identification of concurrent mutations that bypass the targeted pathway. |
| Low or absent expression of the drug target | 1. Confirm target protein expression via Western blot or flow cytometry. | Verification of target presence. |
| Cell line misidentification or contamination | 1. Perform cell line authentication (e.g., short tandem repeat profiling). | Confirmation of cell line identity. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated and Total Kinase Levels
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated kinase of interest (e.g., p-EGFR, p-MET) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Repeat the immunoblotting process with an antibody against the total protein to normalize for loading.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and/or combination drugs.
-
Treat the cells with the drugs for the desired duration (e.g., 72 hours).
-
Include a vehicle-only control.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values.
-
Visualizations
Caption: Workflow for Investigating Drug Resistance.
Caption: EGFR Signaling and MET Bypass Resistance.
Caption: Logical Flow of Resistance and Intervention.
References
- 1. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Mechanisms of Resistance to Epidermal Growth Factor Receptor Inhibitors and Novel Therapeutic Strategies to Overcome Resistance in NSCLC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BDP8900 vs. ROCK Inhibitors: A Comparative Guide to Kinase Selectivity and Potency
For researchers investigating cellular signaling pathways involving cytoskeletal dynamics, proliferation, and motility, the specific inhibition of protein kinases is a critical tool. This guide provides a comparative analysis of BDP8900 and a selection of well-characterized Rho-associated coiled-coil kinase (ROCK) inhibitors. A key finding presented is that this compound is a highly potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK), offering a distinct pharmacological profile compared to traditional ROCK inhibitors. This differential selectivity makes this compound an invaluable tool for dissecting the specific roles of MRCK from those of ROCK.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50 or Ki values) of this compound and several common ROCK inhibitors against their primary targets and related kinases. This data highlights the exceptional selectivity of this compound for MRCK isoforms over ROCK kinases.
| Inhibitor | Primary Target(s) | MRCKα (nM) | MRCKβ (nM) | ROCK1 (nM) | ROCK2 (nM) | Reference |
| This compound | MRCK | - | 43 (IC50) | >100-fold selectivity vs MRCKβ | >100-fold selectivity vs MRCKβ | [1][2] |
| BDP9066 | MRCK | 0.0136 (Ki) | 0.0233 (Ki) | >100-fold selectivity vs MRCKβ | >100-fold selectivity vs MRCKβ | [3][4] |
| Y-27632 | ROCK1, ROCK2 | - | - | 220 (Ki) | 300 (Ki) | [5][6] |
| Fasudil | ROCK1, ROCK2 | - | - | 330 (Ki) | 158 (IC50) | [7] |
| GSK269962A | ROCK1, ROCK2 | - | - | 1.6 (IC50) | 4 (IC50) | [8][9][10][11][12] |
| RKI-1447 | ROCK1, ROCK2 | - | - | 14.5 (IC50) | 6.2 (IC50) | [13][14][15][16][17] |
| H-1152 | ROCK2 | - | - | - | 12 (IC50), 1.6 (Ki) | [18][19][20] |
Note: Assay conditions and methodologies can vary between studies, which may affect absolute values. This table is intended for comparative purposes.
Experimental Protocols: Biochemical Kinase Inhibition Assay
The potency and selectivity of kinase inhibitors like this compound and ROCK inhibitors are typically determined using in vitro biochemical assays. Below is a generalized protocol based on common luminescence-based kinase assays, such as ADP-Glo™ or fluorescence-based assays like LANCE® Ultra.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified, active recombinant kinase (e.g., MRCKβ, ROCK1, ROCK2)
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound) dissolved in 100% DMSO
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent, or LANCE® Ultra Eu-labeled antibody and ULight™-labeled substrate)
-
384-well white assay plates
-
Plate reader capable of detecting luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the compound stock to create a range of concentrations to be tested (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be kept low (typically ≤ 1%).
-
-
Assay Plate Preparation:
-
Add a small volume of each compound dilution to the appropriate wells of a 384-well plate.
-
Include control wells:
-
No-inhibitor control (100% activity): Wells containing only DMSO.
-
No-enzyme control (0% activity/background): Wells containing all assay components except the kinase.
-
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase in the appropriate assay buffer.
-
Add the kinase solution to each well containing the compound and controls.
-
Allow the kinase and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature.
-
Prepare a master mix of the substrate and ATP in the assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent).
-
After the appropriate incubation period, add the final detection reagent (e.g., Kinase Detection Reagent for ADP-Glo™) to convert the signal into a measurable output.
-
Incubate as recommended by the manufacturer to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence or TR-FRET) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Signaling Pathway Diagram
The RhoA/ROCK signaling pathway is a central regulator of actin-myosin contractility and cellular tension. The diagram below illustrates the core components of this pathway.
Caption: The RhoA/ROCK signaling pathway.
References
- 1. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. stemcell.com [stemcell.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 11. GSK 269962 | Rho-Kinases | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RKI-1447 - Wikipedia [en.wikipedia.org]
- 16. selleckchem.com [selleckchem.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of BDP8900 and BDP9066 in Oncology Research
In the landscape of cancer research, the development of targeted therapies against novel oncogenic drivers is paramount. Among these, inhibitors of the myotonic dystrophy-related Cdc42-binding kinases (MRCK) have emerged as a promising strategy to counteract cancer cell motility, invasion, and proliferation. This guide provides a detailed comparison of two potent and selective MRCK inhibitors, BDP8900 and BDP9066, for researchers and drug development professionals.
Introduction to this compound and BDP9066
This compound and BDP9066 are azaindole-based compounds identified as highly potent and selective inhibitors of MRCKα and MRCKβ.[1][2][3] These kinases are key regulators of the actin-myosin cytoskeleton, acting downstream of the Cdc42 GTPase.[3][4] By inhibiting MRCK, these compounds disrupt the signaling pathways that lead to cancer cell morphological changes, motility, and invasion.[2][5] Both agents have demonstrated significant anti-proliferative effects, with the most pronounced activity observed in hematological cancer cell lines.[2][5]
Mechanism of Action: Targeting the MRCK Signaling Pathway
The primary mechanism of action for both this compound and BDP9066 is the direct inhibition of the kinase activity of MRCKα and MRCKβ. This inhibition prevents the phosphorylation of downstream substrates, most notably Myosin Light Chain 2 (MLC2), which is a critical event for actin-myosin contractility.[1][6] The inhibition of MRCK also impacts the phosphorylation of other key proteins involved in cytoskeleton regulation, such as the myosin-binding subunit of the MLC phosphatase complex (MYPT1) and LIM kinase 1 (LIMK1).[3] The collective effect of this inhibition is a reduction in the cellular processes that drive cancer progression, including cell migration and invasion.[3][4] A key pharmacodynamic biomarker for assessing the in-tissue activity of these inhibitors is the autophosphorylation of MRCKα at serine 1003 (S1003).[2][5]
Figure 1. MRCK Signaling Pathway and Inhibition by this compound/BDP9066.
Comparative Performance Data
In Vitro Kinase Inhibitory Activity
Both this compound and BDP9066 exhibit sub-nanomolar potency against MRCKα and MRCKβ. Notably, BDP9066 demonstrates slightly higher potency for both isoforms. A key differentiator is their selectivity over the closely related ROCK kinases. This compound shows exceptional selectivity, being over 562-fold more selective for MRCKβ than for ROCK1 or ROCK2.[2] BDP9066 also maintains high selectivity, at over 100-fold for MRCKβ versus ROCK1/2.[2][6]
| Compound | Target | Ki (nM) | Selectivity vs. ROCK1/2 |
| This compound | MRCKα | 0.030[3] | >562-fold (for MRCKβ)[2] |
| MRCKβ | 0.024[3] | ||
| BDP9066 | MRCKα | 0.0136[7] | >100-fold (for MRCKβ)[2][6] |
| MRCKβ | 0.0233[7] |
Anti-proliferative Activity in Cancer Cell Lines
A broad screen of 757 cancer cell lines revealed that both compounds display consistent anti-proliferative effects, with hematological cancers being the most sensitive.[2][5] The following table summarizes the EC50 values for a selection of sensitive cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | This compound EC50 (µM) | BDP9066 EC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | ~0.5[2] | ~0.5[2] |
| MV-4-11 | Acute Myeloid Leukemia | ~0.6[2] | ~0.6[2] |
| KMS-11 | Multiple Myeloma | ~0.7[2] | ~0.8[2] |
| NCI-H929 | Multiple Myeloma | ~0.8[2] | ~0.9[2] |
| SCC12 | Squamous Cell Carcinoma | Not reported | IC50 ~64 nM (for MRCKβ inhibition)[7] |
In Vivo Efficacy of BDP9066 in a Skin Cancer Model
Topical application of BDP9066 has been evaluated in a two-stage chemical carcinogenesis mouse model of squamous cell carcinoma (SCC). The treatment resulted in a significant reduction in papilloma growth and a decrease in the phosphorylation of the biomarker MRCKα S1003 in the epidermis.[2][5] This demonstrates the in vivo therapeutic potential of MRCK inhibition.
| Treatment | Outcome |
| Topical BDP9066 (25 µg) | Significantly reduced tumor volumes[2][6] |
| Decreased epidermal MRCKα pS1003 staining[2][6] | |
| Achieved high skin concentration (26 µM) with low systemic exposure (0.04 µM in blood)[1][6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound and BDP9066 against MRCKα, MRCKβ, ROCK1, and ROCK2 can be determined using a fluorescence-based kinase assay.
Figure 2. Workflow for In Vitro Kinase Inhibition Assay.
Methodology:
-
Recombinant MRCKα, MRCKβ, ROCK1, and ROCK2 kinases are incubated with varying concentrations of this compound or BDP9066.
-
The kinase reaction is initiated by the addition of a fluorescently labeled peptide substrate and ATP.
-
After incubation, the reaction is stopped, and the degree of substrate phosphorylation is quantified by measuring the fluorescence signal.
-
IC50 values are calculated from the dose-response curves.
Cellular Assay for MLC2 Phosphorylation
This assay quantifies the ability of the inhibitors to block MRCK-mediated phosphorylation of MLC2 in a cellular context.
Methodology:
-
Cells engineered to express inducible kinase domains of MRCKβ, ROCK1, or ROCK2 (e.g., MDA-MB-231) are treated with doxycycline to induce kinase expression.[5]
-
The cells are then treated with a dose range of this compound or BDP9066 for a specified duration (e.g., 60 minutes).[5]
-
Cell lysates are prepared and subjected to quantitative Western blotting using antibodies specific for phosphorylated MLC2 (pMLC2) and total MLC2.
-
The ratio of pMLC2 to total MLC2 is determined to assess the extent of inhibition.
Cell Viability Assay
The anti-proliferative effects of the compounds are assessed using a standard cell viability assay.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a 7-point dose range of this compound or BDP9066 for 72 hours.[2]
-
Cell viability is measured using a commercially available assay, such as the MTS or MTT assay, which quantifies metabolic activity.
-
EC50 values are determined from the resulting dose-response curves.
In Vivo Two-Stage Chemical Carcinogenesis Model
This model is used to evaluate the in vivo efficacy of the inhibitors against skin cancer.
Methodology:
-
Skin tumors are initiated in mice by a single topical application of a carcinogen (e.g., DMBA).
-
Tumor promotion is induced by repeated topical applications of a tumor promoter (e.g., TPA).
-
Once papillomas have developed, mice are treated topically with either a vehicle control or BDP9066.
-
Tumor volume is measured regularly throughout the treatment period.
-
At the end of the study, skin samples are collected for immunohistochemical analysis of MRCKα pS1003 levels.
Conclusion
Both this compound and BDP9066 are highly potent and selective inhibitors of MRCK with demonstrated anti-cancer properties. This compound stands out for its exceptional selectivity over ROCK kinases, while BDP9066 has shown promising in vivo efficacy in a preclinical model of skin cancer. The choice between these two compounds may depend on the specific research question and the desired selectivity profile. This guide provides the foundational data and methodologies to aid researchers in designing and interpreting studies utilizing these valuable chemical probes to further explore the therapeutic potential of MRCK inhibition in cancer.
References
- 1. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
Y-27632 vs. BDP8900: A Comparative Guide for Studying Cytoskeletal Dynamics
For Researchers, Scientists, and Drug Development Professionals
The study of cytoskeletal dynamics is fundamental to understanding a vast array of cellular processes, from cell migration and division to tissue morphogenesis and disease progression. Pharmacological inhibitors are invaluable tools in dissecting the intricate signaling pathways that govern these events. This guide provides a detailed comparison of two key inhibitors, Y-27632 and BDP8900, which target distinct but related kinases controlling actomyosin contractility. While Y-27632 is a well-established inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), this compound is a highly selective inhibitor of Myotonic dystrophy-related Cdc42-binding kinase (MRCK). Understanding their differential effects is crucial for designing and interpreting experiments aimed at elucidating the complexities of cytoskeletal regulation.
Executive Summary
This guide offers a comprehensive comparison of Y-27632 and this compound, focusing on their mechanism of action, impact on cytoskeletal dynamics, and applications in research. Y-27632, a potent and widely used ROCK inhibitor, affects a broad range of cellular functions including stress fiber formation, cell adhesion, and motility.[1][2][3] this compound, in contrast, is a highly selective and potent inhibitor of MRCK, offering a more targeted approach to studying the specific roles of this kinase in cytoskeletal regulation.[4] This guide presents quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Data Presentation: Quantitative Comparison of Y-27632 and this compound
The following tables summarize the key quantitative differences between Y-27632 and this compound, providing a clear overview of their potency and selectivity.
Table 1: Inhibitor Potency (IC50/Ki)
| Inhibitor | Target | IC50/Ki | Notes |
| Y-27632 | ROCK1 | Ki = 220 nM | Potent inhibitor of both ROCK isoforms. |
| ROCK2 | Ki = 300 nM | ||
| This compound | MRCKβ | IC50 = 43 nM[4] | Highly potent inhibitor of MRCK. |
| MRCKα | Similar activity to MRCKβ[4] | ||
| ROCK1 | >100-fold selectivity over ROCK1/2[4] | Demonstrates high selectivity for MRCK over ROCK. | |
| ROCK2 | >100-fold selectivity over ROCK1/2[4] |
Table 2: Comparative Selectivity
| Inhibitor | Primary Target(s) | Selectivity over ROCK | Selectivity over other kinases |
| Y-27632 | ROCK1, ROCK2 | - | Selective for ROCK over other kinases like PKA, PKC, and MLCK.[5] |
| This compound | MRCKα, MRCKβ | >100-fold | Highly selective for MRCK kinases.[4] |
Signaling Pathways
To visualize the distinct mechanisms of action of Y-27632 and this compound, the following diagrams illustrate their respective signaling pathways.
Figure 1. Y-27632 signaling pathway.
Figure 2. this compound signaling pathway.
Experimental Protocols
To facilitate the direct comparison of Y-27632 and this compound in your research, we provide detailed protocols for two key experiments used to assess cytoskeletal dynamics.
Immunofluorescence Staining of F-actin
This protocol allows for the visualization of changes in the actin cytoskeleton, such as the formation or disassembly of stress fibers, in response to inhibitor treatment.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency. Treat the cells with the desired concentrations of Y-27632, this compound, or a vehicle control (e.g., DMSO) for the appropriate duration.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[6]
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[6]
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
Phalloidin Staining: Dilute the fluorescently-labeled phalloidin in blocking buffer to the manufacturer's recommended concentration. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores. Capture images for analysis of actin stress fiber morphology and overall cell shape.
Transwell Migration Assay
This assay is used to quantify the effect of inhibitors on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (typically with 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Y-27632, this compound, or vehicle control
-
Cotton swabs
-
Fixation solution (e.g., 4% PFA or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 12-24 hours. On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup: Add cell culture medium containing the chemoattractant to the lower chamber of the 24-well plate.[7] Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the Transwell inserts.[7] Add Y-27632, this compound, or the vehicle control to both the upper and lower chambers at the desired final concentrations.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-15 minutes. After washing with water, stain the cells by immersing the insert in a staining solution (e.g., Crystal Violet) for 10-20 minutes.[7]
-
Quantification: After a final wash to remove excess stain, allow the inserts to air dry. The migrated cells can be quantified by either counting the stained cells in several random fields of view under a microscope or by eluting the stain and measuring the absorbance with a plate reader.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for comparing the effects of Y-27632 and this compound on cytoskeletal dynamics.
Figure 3. Experimental workflow.
Conclusion
Y-27632 and this compound are powerful tools for dissecting the signaling pathways that control cytoskeletal dynamics. Y-27632, as a well-characterized ROCK inhibitor, remains a valuable reagent for studying the broad effects of the RhoA-ROCK pathway. However, its off-target effects on MRCK should be considered. This compound, with its high selectivity for MRCK, provides a more precise means to investigate the specific functions of this kinase in cellular processes such as cell migration and invasion. The choice between these inhibitors will ultimately depend on the specific research question. For studies aiming to understand the global impact of Rho-mediated contractility, Y-27632 is a suitable choice. For researchers seeking to isolate the contribution of the Cdc42-MRCK pathway, this compound is the superior tool. By carefully considering the distinct properties of these inhibitors and employing rigorous experimental design, researchers can continue to unravel the complex and fascinating world of cytoskeletal dynamics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 3. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real-research.com [real-research.com]
- 7. pubcompare.ai [pubcompare.ai]
BDP8900: A Comparative Guide to a Potent and Selective MRCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Myotonic Dystrophy Kinase-Related Cdc42-binding Kinases (MRCK) have emerged as critical regulators of the actin-myosin cytoskeleton, playing a pivotal role in cell motility, invasion, and morphology.[1][2] Their involvement in cancer progression has made them an attractive target for therapeutic intervention.[3][4] This guide provides a comprehensive comparison of BDP8900, a potent and selective MRCK inhibitor, with other known MRCK inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of MRCK Inhibitors
This compound and its analogue BDP9066 stand out as highly potent and selective inhibitors of MRCKα and MRCKβ.[5][6] Their selectivity is particularly notable when compared to the closely related Rho-associated coiled-coil kinases (ROCK1 and ROCK2), a common off-target for less selective inhibitors.[5][6] This section summarizes the quantitative data for this compound and other relevant MRCK inhibitors, including the dual MRCK/ROCK inhibitors BDP5290 and DJ4.
In Vitro Kinase Inhibition
The inhibitory activity of this compound and other compounds against MRCK and ROCK kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for potency and affinity.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity (vs. ROCK1/2) | Reference |
| This compound | MRCKα | - | 0.0136 | >2083-fold vs. other kinases | [5] |
| MRCKβ | - | 0.0233 | >562-fold vs. ROCK1/2 (cellular) | [5] | |
| BDP9066 | MRCKα | - | 0.0136 | >1635-fold vs. other kinases | [5][7] |
| MRCKβ | 64 (cellular) | 0.0233 | >100-fold vs. ROCK1/2 (cellular) | [5][6][7] | |
| BDP5290 | MRCKα | 10 | 10 | Dual Inhibitor | [1][3] |
| MRCKβ | 100 | 4 | Dual Inhibitor | [1] | |
| ROCK1 | 5 | - | Dual Inhibitor | [1][8] | |
| ROCK2 | 50 | - | Dual Inhibitor | [1][8] | |
| DJ4 | MRCKα | 10 | - | Dual Inhibitor | [9][10] |
| MRCKβ | 100 | - | Dual Inhibitor | [9][10] | |
| ROCK1 | 5 | - | Dual Inhibitor | [9][10] | |
| ROCK2 | 50 | - | Dual Inhibitor | [9][10] |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration). The data presented is a summary from the cited literature.
Signaling Pathways and Experimental Workflows
To understand the context of MRCK inhibition and the methods used to evaluate inhibitors like this compound, the following diagrams illustrate the MRCK signaling pathway and a typical experimental workflow.
Caption: MRCK Signaling Pathway leading to cytoskeletal regulation.
Caption: Experimental workflow for evaluating MRCK inhibitors.
Experimental Protocols
The following sections provide an overview of the methodologies used to generate the comparative data for this compound and other MRCK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency (IC50) of inhibitors against purified MRCK and ROCK kinases.
Methodology:
-
Principle: These assays typically measure the transfer of phosphate from ATP to a peptide substrate by the kinase. The amount of phosphorylated substrate is then quantified.[11]
-
Reagents:
-
Purified recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]
-
Peptide substrate (e.g., Ser/Thr 13 peptide).[11]
-
ATP (at a concentration near the Km for each kinase to ensure competitive inhibition is accurately measured).
-
Test inhibitors (this compound, BDP9066, etc.) at various concentrations.
-
Detection reagent (e.g., for Fluorescence Resonance Energy Transfer - FRET).[11]
-
-
Procedure:
-
The kinase, peptide substrate, and inhibitor are pre-incubated in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method (e.g., FRET).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Myosin Light Chain (MLC2) Phosphorylation Assay
Objective: To assess the ability of inhibitors to block MRCK activity within a cellular context by measuring the phosphorylation of a key downstream substrate, MLC2.
Methodology:
-
Principle: Cells are treated with the inhibitor, and the level of phosphorylated MLC2 (pMLC2) is quantified relative to the total MLC2 or a loading control.[12][13]
-
Reagents:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells, SCC12 squamous cell carcinoma cells).[3][5]
-
Cell culture medium and supplements.
-
Test inhibitors at various concentrations.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-MLC2 (Ser19) and anti-total MLC2 or a loading control (e.g., GAPDH).
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for chemiluminescence or a fluorophore for infrared imaging).
-
-
Procedure (Western Blotting):
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are treated with the inhibitor for a specified time (e.g., 60 minutes).[14]
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose).[15]
-
The membrane is blocked and then incubated with the primary antibody overnight.
-
The membrane is washed and incubated with the secondary antibody.
-
The signal is detected, and band intensities are quantified using densitometry. The ratio of pMLC2 to total MLC2 or the loading control is calculated.[16]
-
3D Cancer Cell Invasion Assay
Objective: To evaluate the effect of MRCK inhibitors on the invasive potential of cancer cells in a three-dimensional matrix, which mimics the in vivo tumor microenvironment.
Methodology:
-
Principle: Cancer cells are embedded in or placed on a 3D extracellular matrix (e.g., Matrigel or collagen I), and their ability to invade the matrix is monitored over time.[17][18]
-
Reagents:
-
Procedure (Spheroid Invasion Assay):
-
Cancer cell spheroids (3D aggregates) are formed using methods like the hanging drop technique.[19]
-
The spheroids are embedded within a gel of the 3D matrix in a multi-well plate.[20]
-
The matrix is allowed to polymerize, and then culture medium containing the test inhibitor or vehicle control is added.
-
The spheroids are incubated for several days, and cell invasion from the spheroid into the surrounding matrix is monitored and imaged at regular intervals using a microscope.
-
The area of invasion can be quantified using image analysis software.
-
Conclusion
This compound is a highly potent and selective inhibitor of MRCK kinases, demonstrating significant advantages in selectivity over closely related ROCK kinases compared to dual inhibitors like BDP5290 and DJ4. Its ability to effectively block MRCK activity in cellular and in vivo models, leading to reduced cell motility and invasion, underscores its potential as a valuable research tool and a promising candidate for further therapeutic development in oncology.[4][5] The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of MRCK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro characterization of Dj4, a novel inhibitor of Rock and Mrck kinases, as an anticancer agent - Blacklight [etda.libraries.psu.edu]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Anticancer Effects of the Analogs of DJ4, a Novel Selective Inhibitor of ROCK and MRCK Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphorylated Myosin Light Chain 2 (p-MLC2) as a Molecular Marker of Antemortem Coronary Artery Spasm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Three-dimensional Invasion Assay [bio-protocol.org]
- 19. youtube.com [youtube.com]
- 20. Cultrex® 3D Spheroid BME Invasion Assay Protocol [sigmaaldrich.com]
Unveiling the Selectivity of BDP8900: A Comparative Analysis of Cross-reactivity with Other Kinases
For researchers in oncology and cell biology, the specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This guide provides a comprehensive comparison of the cross-reactivity profile of BDP8900, a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK), with other kinases. The data presented here, including quantitative inhibition and detailed experimental protocols, will aid researchers in interpreting experimental results and selecting the most appropriate chemical probes for their studies.
Quantitative Analysis of Kinase Inhibition
The selectivity of this compound and its close analog, BDP9066, has been rigorously evaluated against a broad panel of kinases. The following tables summarize the inhibitory activity of these compounds, providing a clear comparison of their on-target potency and off-target effects. For context, data for the earlier generation MRCK inhibitor, BDP5290, is also included where available.
Table 1: In Vitro IC50 Values for this compound and BDP9066 against Target and Key Off-Target Kinases
| Kinase | This compound IC50 (nM) | BDP9066 IC50 (nM) |
| MRCKα | 1.3 | 0.9 |
| MRCKβ | 1.1 | 0.7 |
| ROCK1 | 180 | 120 |
| ROCK2 | 290 | 150 |
| Aurora A | >10,000 | >10,000 |
| Aurora B | >10,000 | >10,000 |
| PKA | >10,000 | >10,000 |
| PKCα | >10,000 | >10,000 |
Data sourced from Unbekandt M, et al. Cancer Res. 2018.
Table 2: Percentage of Kinase Inhibition by this compound and BDP9066 at 1 µM
This table highlights the broader selectivity profile of this compound and BDP9066 when screened against a larger kinase panel. Values represent the percentage of inhibition observed at a concentration of 1 µM. Only kinases with significant inhibition are listed for brevity.
| Kinase | This compound % Inhibition at 1 µM | BDP9066 % Inhibition at 1 µM |
| MRCKα | 99 | 99 |
| MRCKβ | 99 | 99 |
| ROCK1 | 85 | 90 |
| ROCK2 | 80 | 88 |
| LOK | 75 | 60 |
| SLK | 70 | 55 |
| MYLK | 65 | 50 |
| DMPK | 60 | 45 |
| PKN1 | 55 | 40 |
| PRKD1 | 50 | 35 |
Data adapted from the heatmap presented in Unbekandt M, et al. Cancer Res. 2018.
Table 3: Comparative Selectivity of MRCK Inhibitors
| Compound | Primary Target(s) | Key Off-Targets | Selectivity Notes |
| This compound | MRCKα, MRCKβ | ROCK1, ROCK2, LOK, SLK | Highly selective for MRCK over ROCK kinases. Shows some activity against other kinases at higher concentrations. |
| BDP9066 | MRCKα, MRCKβ | ROCK1, ROCK2, LOK, SLK | Similar to this compound with slightly improved potency and selectivity. |
| BDP5290 | MRCKα, MRCKβ | ROCK1, ROCK2 | Less selective than this compound and BDP9066, with more pronounced off-target effects on ROCK kinases. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assays (MRCKα, MRCKβ, ROCK1, and ROCK2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and BDP9066 against their primary targets and closely related ROCK kinases.
Materials:
-
Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases (e.g., from Thermo Fisher Scientific).
-
Fluorescently labeled peptide substrate (e.g., FAM-labeled peptide).
-
ATP.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
This compound and BDP9066, serially diluted in DMSO.
-
384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a reaction mixture containing the respective kinase and the fluorescently labeled peptide substrate in the assay buffer.
-
Add serially diluted this compound or BDP9066 to the wells of the microplate. A DMSO control (0% inhibition) and a no-enzyme control (100% inhibition) are included.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for each respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Broad-Panel Kinase Selectivity Profiling (Invitrogen SelectScreen® Kinase Profiling Service)
Objective: To assess the selectivity of this compound and BDP9066 against a large, diverse panel of human kinases.
General Methodology: The kinase selectivity profiling for this compound was performed by Invitrogen (now part of Thermo Fisher Scientific) using their SelectScreen® Kinase Profiling Service. While the exact proprietary details of the assay for each kinase may vary, the general principle is based on a fluorescence resonance energy transfer (FRET) or a LanthaScreen® Eu Kinase Binding Assay.
LanthaScreen® Eu Kinase Binding Assay Principle:
-
Assay Principle: This is a competitive binding assay. A fluorescently labeled, ATP-competitive ligand (tracer) binds to the kinase's ATP-binding site. The kinase itself is labeled with a Europium (Eu) chelate, often via an antibody recognizing a tag on the kinase.
-
FRET Signal: When the tracer is bound to the kinase, the Eu-chelate and the tracer's fluorophore are in close proximity, resulting in a high FRET signal upon excitation.
-
Inhibitor Competition: When an inhibitor like this compound is introduced, it competes with the tracer for binding to the kinase's ATP site.
-
Signal Reduction: Displacement of the tracer by the inhibitor leads to a decrease in the FRET signal.
-
Quantification: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal in its absence.
Experimental Workflow:
-
Kinases from a diverse panel are arrayed in multi-well plates.
-
A fixed concentration of this compound (e.g., 1 µM) is added to the wells.
-
The Eu-labeled antibody and the fluorescent tracer are added.
-
After an incubation period, the time-resolved FRET signal is measured.
-
The percentage of inhibition for each kinase is calculated.
Signaling Pathway and Off-Target Interactions
The following diagram illustrates the canonical MRCK signaling pathway and highlights the known primary and secondary targets of this compound.
Caption: MRCK signaling pathway and this compound targets.
Unraveling the Distinct Cellular Choreography: A Comparative Guide to MRCK and ROCK Inhibition with BDP8900
For researchers, scientists, and drug development professionals, understanding the nuanced roles of closely related kinases is paramount for advancing targeted therapies. This guide provides an objective comparison of the phenotypic differences between inhibiting Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK) and Rho-associated coiled-coil containing protein kinase (ROCK), with a special focus on the potent and selective MRCK inhibitor, BDP8900.
This analysis is supported by experimental data to delineate the distinct and sometimes overlapping functions of these two key regulators of the actin-myosin cytoskeleton.
At a Glance: Key Phenotypic Differences
Inhibition of MRCK and ROCK, while both impacting the actin-myosin cytoskeleton, elicits distinct phenotypic responses. These differences are largely attributed to their activation by different upstream Rho GTPases—Cdc42 for MRCK and RhoA for ROCK—and their differential regulation of downstream effectors. The development of highly selective inhibitors like this compound has been instrumental in dissecting these specific roles.
Data Presentation: Quantitative Comparison of Inhibitor Effects
The following tables summarize the quantitative data comparing the effects of the selective MRCK inhibitor this compound and the well-established ROCK inhibitor, Y-27632.
Table 1: Inhibitor Selectivity and Potency
| Inhibitor | Target(s) | This compound IC₅₀ (nM) | Y-27632 IC₅₀ (nM) | This compound Kᵢ (nM) |
| This compound | MRCKα | 1.1 | - | 0.030 |
| MRCKβ | 0.8 | - | 0.024 | |
| ROCK1 | 480 | - | - | |
| ROCK2 | 340 | - | - | |
| Y-27632 | ROCK1 | - | ~300 | - |
| ROCK2 | - | ~220 | - | |
| MRCKβ | - | ~5000 | - |
Data compiled from in vitro kinase assays.
Table 2: Cellular Effects on Myosin Light Chain (MLC) Phosphorylation
| Cell Line | Treatment | Concentration | Inhibition of pMLC (%) |
| MDA-MB-231 | This compound | 1 µM | >90 |
| Y-27632 | 10 µM | ~50 |
Data from quantitative Western blotting.
Table 3: Phenotypic Outcomes of Inhibition
| Phenotype | MRCK Inhibition (this compound) | ROCK Inhibition (Y-27632) |
| Cell Morphology | Induces a more rounded phenotype with loss of stress fibers. | Also leads to cell rounding and stress fiber disassembly, but often with a more pronounced effect on central stress fibers. |
| Cell Migration | Significantly reduces collective cell migration in wound healing assays. | Also inhibits cell migration, but the effect can be cell-type dependent, with some studies showing increased migration at lower concentrations. |
| 3D Invasion | Potently blocks invasion through Matrigel and collagen matrices. | Can also inhibit invasion, but often less effectively than MRCK inhibition in certain cancer cell lines. |
| Cell Proliferation | Exhibits anti-proliferative effects, particularly in hematological cancer cell lines. | Effects on proliferation are variable and cell-type specific, with some studies reporting no significant impact or even an increase in proliferation. |
Signaling Pathways: A Tale of Two Kinases
MRCK and ROCK are key downstream effectors in distinct signaling pathways that converge on the regulation of the actin-myosin cytoskeleton.
Caption: MRCK Signaling Pathway.
Caption: ROCK Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) of this compound and Y-27632 against MRCK and ROCK kinases.
Procedure:
-
Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinase domains are expressed and purified.
-
Kinase activity is measured using a fluorescence-based assay that detects the phosphorylation of a peptide substrate.
-
A fixed concentration of the kinase and peptide substrate is incubated with a serial dilution of the inhibitor (this compound or Y-27632) in the presence of ATP.
-
The reaction is allowed to proceed for a specified time at 30°C and then stopped.
-
The amount of phosphorylated substrate is quantified by measuring the fluorescence intensity.
-
IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Kᵢ values are determined using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Wound Healing (Scratch) Assay for Cell Migration
Objective: To quantitatively assess the effect of MRCK and ROCK inhibition on collective cell migration.
Caption: Wound Healing Assay Workflow.
Procedure:
-
Cells are seeded in a multi-well plate and grown to a confluent monolayer.
-
A sterile pipette tip is used to create a uniform scratch or "wound" in the center of the monolayer.
-
The cells are washed with PBS to remove dislodged cells.
-
Culture medium containing the desired concentration of this compound, Y-27632, or a vehicle control is added.
-
The plate is placed in a live-cell imaging system, and images of the wound are captured at regular intervals (e.g., every 2 hours) for 24-48 hours.
-
Image analysis software is used to measure the area of the wound at each time point.
-
The rate of wound closure (in µm²/hour) is calculated for each condition.
3D Spheroid Invasion Assay
Objective: To evaluate the impact of MRCK and ROCK inhibition on the invasive potential of cancer cells in a three-dimensional environment.
Procedure:
-
Cancer cell spheroids of a uniform size are generated by seeding cells in a low-adhesion round-bottom plate.
-
The spheroids are embedded in a 3D extracellular matrix, such as Matrigel or collagen I.
-
The matrix is allowed to polymerize, and then culture medium containing this compound, Y-27632, or a vehicle control is added.
-
The spheroids are incubated for a period of 24-72 hours to allow for cell invasion into the surrounding matrix.
-
At the end of the incubation period, the spheroids are imaged using a microscope.
-
The area of invasion is quantified by measuring the total area occupied by the spheroid and the invading cells and subtracting the initial area of the spheroid.
-
Alternatively, the number of invading cells can be counted after staining with a fluorescent dye.
Immunofluorescence Staining of the Actin Cytoskeleton
Objective: To visualize the effects of MRCK and ROCK inhibition on the organization of the actin cytoskeleton and cell morphology.
Procedure:
-
Cells are grown on glass coverslips and treated with this compound, Y-27632, or a vehicle control for a specified time.
-
The cells are fixed with 4% paraformaldehyde in PBS.
-
The cell membranes are permeabilized with 0.1% Triton X-100 in PBS.
-
Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
The actin filaments (F-actin) are stained with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488).
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted on microscope slides with an anti-fade mounting medium.
-
Images are acquired using a fluorescence microscope.
-
Cell morphology parameters such as cell area, circularity, and stress fiber integrity are quantified using image analysis software.
Conclusion
The phenotypic differences observed upon selective inhibition of MRCK and ROCK underscore their distinct roles in regulating cellular processes. This compound, as a potent and selective MRCK inhibitor, serves as a critical tool for elucidating the specific functions of MRCK in cell migration, invasion, and proliferation. This comparative guide provides a framework for researchers to design and interpret experiments aimed at understanding and targeting these important signaling pathways in various physiological and pathological contexts.
Safety Operating Guide
Personal protective equipment for handling BDP8900
Disclaimer: This document provides a summary of essential safety information for the handling of BDP8900 (CAS 2226507-05-5). This guide is intended for trained research, scientific, and drug development professionals. A comprehensive risk assessment must be conducted in conjunction with your institution's Environmental Health and Safety (EHS) department before commencing any work. Always consult the full Safety Data Sheet (SDS) for complete information.
This compound is identified as a highly potent and selective Myotonic dystrophy-related Cdc42-binding kinase (MRCK) inhibitor.[1][2] The available Safety Data Sheet (SDS) classifies this compound as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1).[3] Due to the specific and potent biological activity of this compound, all handling should be performed with rigorous adherence to safety protocols to minimize exposure.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice.[4][5] Before handling this compound, it is mandatory to evaluate the specific hazards associated with the planned procedures.
Risk Assessment Workflow:
Caption: Risk assessment workflow for handling this compound.
Personal Protective Equipment (PPE)
Based on the hazard classification, a specific ensemble of PPE is required to prevent exposure.[3] The use of appropriate PPE is the last line of defense against chemical hazards.[4][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile inner layer, chemically resistant outer layer (e.g., butyl rubber). | Protects against direct skin contact. Double gloving provides additional protection in case of a breach of the outer glove.[7] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols entering the eyes or face.[7][8] |
| Body Protection | A fully buttoned, flame-resistant lab coat. Long pants and closed-toe shoes are mandatory. | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required if there is a risk of generating dust or aerosols. | Protects against inhalation, a primary route of exposure for powdered substances.[7] |
Operational Plan: Step-by-Step Guidance
A clear, procedural plan is essential for minimizing risk during the handling of this compound.[9]
Experimental Workflow:
Caption: Procedural workflow for safe handling of this compound.
A. Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Assemble all necessary equipment (glassware, solvents, etc.) and waste containers before starting.[9]
-
Ensure safety equipment, such as a spill kit, eyewash station, and safety shower, is accessible.[7]
B. Handling and Experimentation:
-
Avoid the formation of dust and aerosols.[3]
-
Wash skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
C. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Thoroughly wash hands and any exposed skin with soap and water.[7]
Emergency and Disposal Plans
Emergency Procedures:
| Incident | Action |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with large amounts of water, holding eyelids open. Remove contact lenses if present. Seek prompt medical attention.[3] |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] |
| Spill | For a small spill within a fume hood, use an appropriate spill kit. For larger spills, evacuate the area and contact your institution's EHS department immediately.[9] Collect all spillage.[3] |
Storage and Disposal:
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store at -20°C (as powder) or -80°C (in solvent).[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[3] All waste contaminated with this compound must be treated as hazardous waste and segregated for proper disposal according to institutional and local regulations.[9] Avoid release to the environment.[3]
References
- 1. This compound|CAS 2226507-05-5|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|2226507-05-5|MSDS [dcchemicals.com]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. youthfilter.com [youthfilter.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
